molecular formula C9H13NO2S B053860 3-(Propan-2-yl)benzene-1-sulfonamide CAS No. 123045-56-7

3-(Propan-2-yl)benzene-1-sulfonamide

Número de catálogo: B053860
Número CAS: 123045-56-7
Peso molecular: 199.27 g/mol
Clave InChI: BNWXZHIYRPWHDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Propan-2-yl)benzene-1-sulfonamide ( 123045-56-7) is a high-purity organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This benzenesulfonamide derivative features an isopropyl substituent at the meta position and is supplied as a powder, stored at room temperature . Its structure serves as a fundamental building block in medicinal chemistry, particularly in the design and synthesis of novel sulfonamide derivatives investigated as multitarget therapeutic agents . Recent research published in RSC Advances (2024) highlights the significant potential of structurally related sulfonamide compounds as potent inhibitors of carbohydrate-hydrolyzing enzymes (α-glucosidase and α-amylase) for the management of type 2 diabetes . Furthermore, benzenesulfonamide scaffolds are widely explored in oncology research for inhibiting metastatic tumor growth, exemplified by patents such as US20170007627A1 which detail novel sulfonamide compounds targeting carbonic anhydrase IX (CAIX) in hypoxic cancer and cancer stem cells . This reagent is characterized by its GHS warning signal word and hazard statements H302-H315-H319-H335 . It is packaged for laboratory use with associated analytical documentation and is intended for research applications only. This product is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

3-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWXZHIYRPWHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632225
Record name 3-(Propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123045-56-7
Record name 3-(Propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Characterization of 3-(Propan-2-yl)benzene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Propan-2-yl)benzene-1-sulfonamide. The synthesis section details a robust and scalable two-step process commencing with the sulfonation of cumene, followed by amidation of the resultant 3-isopropylbenzenesulfonyl chloride. This guide emphasizes the rationale behind the selection of reagents and reaction conditions to ensure a high-yield and pure product. The characterization section outlines a multi-technique approach for structural elucidation and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, data interpretation, and visual aids are provided to enable researchers to replicate and validate the described methods.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Their prevalence in pharmaceuticals underscores the need for well-defined synthetic routes and rigorous characterization of novel sulfonamide-containing molecules.[3][4][5] 3-(Propan-2-yl)benzene-1-sulfonamide is a valuable intermediate and a structural motif of interest in drug discovery. This guide presents a detailed methodology for its preparation and characterization, grounded in established chemical principles.

Synthesis of 3-(Propan-2-yl)benzene-1-sulfonamide

The synthesis of 3-(Propan-2-yl)benzene-1-sulfonamide is most effectively achieved through a two-step sequence involving the sulfonation of cumene (isopropylbenzene) to form the corresponding sulfonyl chloride, followed by amidation.

Overall Synthetic Workflow

The synthetic pathway is a classic example of electrophilic aromatic substitution followed by nucleophilic substitution at the sulfonyl group.

Synthesis_Workflow Cumene Cumene Sulfonyl_Chloride 3-Isopropylbenzene- 1-sulfonyl chloride Cumene->Sulfonyl_Chloride Sulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Sulfonamide 3-(Propan-2-yl)benzene- 1-sulfonamide Sulfonyl_Chloride->Sulfonamide Amidation Ammonia Aqueous Ammonia

Caption: Synthetic workflow for 3-(Propan-2-yl)benzene-1-sulfonamide.

Step 1: Synthesis of 3-Isopropylbenzene-1-sulfonyl chloride

Mechanism: This reaction proceeds via electrophilic aromatic substitution, where the highly electrophilic sulfur trioxide (SO₃), generated in situ from chlorosulfonic acid, is attacked by the electron-rich aromatic ring of cumene. The isopropyl group is a weak ortho-, para-director; however, steric hindrance favors substitution at the meta and para positions. The reaction conditions can be optimized to favor the meta isomer.

Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Cool the flask in an ice-water bath and add cumene (1 equivalent).

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The 3-isopropylbenzenesulfonyl chloride will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).[6][7]

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.[8]

Causality of Experimental Choices:

  • Excess Chlorosulfonic Acid: Ensures complete conversion of the starting material.

  • Low Temperature: Controls the exothermicity of the reaction and minimizes the formation of side products.

  • Ice Quench: Decomposes excess chlorosulfonic acid and facilitates the precipitation of the less water-soluble sulfonyl chloride.[8]

Step 2: Synthesis of 3-(Propan-2-yl)benzene-1-sulfonamide

Mechanism: This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.[9][10][11]

Protocol:

  • Dissolve the crude 3-isopropylbenzene-1-sulfonyl chloride in a suitable solvent such as acetonitrile.[12]

  • Add the solution dropwise to a stirred, cooled (ice bath) concentrated aqueous solution of ammonia (excess).

  • Stir the reaction mixture vigorously for 1-2 hours at room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(Propan-2-yl)benzene-1-sulfonamide.[1][13]

Causality of Experimental Choices:

  • Excess Ammonia: Drives the reaction to completion and neutralizes the HCl byproduct.

  • Cooling during addition: Manages the exothermic reaction between the sulfonyl chloride and ammonia.

  • Recrystallization: A crucial step for purifying the final product by removing unreacted starting materials and byproducts.[13]

Characterization of 3-(Propan-2-yl)benzene-1-sulfonamide

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy:

  • Aromatic Protons: Expect a complex multiplet pattern in the range of δ 7.5-8.0 ppm.

  • Sulfonamide Protons (-SO₂NH₂): A broad singlet, typically in the range of δ 7.0-7.5 ppm, which is exchangeable with D₂O.

  • Isopropyl Methine Proton (-CH(CH₃)₂): A septet around δ 3.0 ppm.

  • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around δ 1.2 ppm.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals will appear in the aromatic region (δ 120-150 ppm).

  • Isopropyl Methine Carbon: A signal around δ 34 ppm.

  • Isopropyl Methyl Carbons: A signal around δ 24 ppm.

Data Summary Table:

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.5 - 8.0Multiplet
-SO₂NH₂7.0 - 7.5Broad Singlet
-CH (CH₃)₂~3.0Septet
-CH(CH₃ )₂~1.2Doublet
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Aromatic-C120 - 150
-C H(CH₃)₂~34
-CH(C H₃)₂~24

Note: Chemical shifts are approximate and can be influenced by the solvent used.[14][15][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Symmetric & Asymmetric Stretching3350 - 3250 (two bands)
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching2980 - 2850
S=O (Sulfonamide)Asymmetric & Symmetric Stretching1350 - 1300 and 1170 - 1150
S-NStretching950 - 870

These characteristic bands provide strong evidence for the presence of the sulfonamide functional group.[1][2][18][19][20][21][22]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

Protocol:

A typical reversed-phase HPLC method can be employed for purity analysis.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[23]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used.[23]

  • Flow Rate: 1.0 mL/min.[23]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 270 nm.[23][24]

  • Injection Volume: 5-10 µL.

Data Interpretation:

A pure sample of 3-(Propan-2-yl)benzene-1-sulfonamide should exhibit a single major peak in the chromatogram. The retention time is characteristic of the compound under the specific chromatographic conditions. The peak area can be used for quantification and to determine the percentage purity.[24][25][26][27]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Results:

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

  • Fragmentation: Common fragmentation patterns for sulfonamides involve the loss of SO₂ and cleavage of the S-N bond.[28][29][30][31][32]

Conclusion

This guide has outlined a reliable and well-documented approach for the synthesis and characterization of 3-(Propan-2-yl)benzene-1-sulfonamide. The provided protocols are designed to be reproducible and scalable, offering a solid foundation for researchers in organic synthesis and medicinal chemistry. The detailed characterization methods ensure the structural integrity and purity of the final product, which is paramount for its use in further research and development.

References

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. Available from: [Link]

  • Twitty, G. E., et al. (2017). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Journal of the American Chemical Society, 139(42), 14899-14902. Available from: [Link]

  • Tanaka, Y., & Tanaka, Y. (1965). Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. Available from: [Link]

  • MicroSolv Technology Corporation. (2021). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Available from: [Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Department of Chemistry, University of Oxford. Available from: [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 57(11), 969-975. Available from: [Link]

  • Kus, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 505. Available from: [Link]

  • Papadopoulou, A., et al. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Hygienic Engineering and Design. Available from: [Link]

  • Shou, M., & Galceran, M. T. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science, 39(1), 25-31. Available from: [Link]

  • Szymański, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1999. Available from: [Link]

  • Heinzelman, R. V. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189. Available from: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available from: [Link]

  • Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Available from: [Link]

  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Chegg. Available from: [Link]

  • Twitty, G. E., et al. (2017). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group, Princeton University. Available from: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499. Available from: [Link]

  • Tanaka, Y., & Tanaka, Y. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. Available from: [Link]

  • Chandran, A., et al. (2015). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. ResearchGate. Available from: [Link]

  • Tasan, M., & Gokcen, T. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]

  • Zhang, Y., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Analytical Chemistry, 94(1), 549-555. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 183-188. Available from: [Link]

  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. Available from: [Link]

  • Gümüş, M., et al. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 103-110. Available from: [Link]

  • Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(1), 169-178. Available from: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499. Available from: [Link]

  • NIST. (n.d.). Benzenesulfonamide. NIST Chemistry WebBook. Available from: [Link]

  • Pearson. (n.d.). Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. Available from: [Link]

  • Michalska, D., et al. (2005). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Chemistry A, 109(38), 8563-8573. Available from: [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride [Video]. YouTube. Available from: [Link]

  • Wang, C., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(34), e202202687. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 3-isopropyl-4-methoxybenzyl chloride. Available from: [Link]

  • Pretsch, E., et al. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. Available from: [Link]

  • Cabezas, J. A., & Arias, M. L. (2015). Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. International Journal of Current Research. Available from: [Link]

  • Chemdad. (n.d.). 3-ISOPROPYL BENZENE SULFONYL CHLORIDE. Available from: [Link]

  • Quora. (2023, April 10). What is the method of analysis of sulphonamides? Available from: [Link]

  • University College London. (n.d.). Chemical shifts. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available from: [Link]

  • PubChem. (n.d.). 3-Amino-N-isopropylbenzenesulfonamide. Available from: [Link]

  • Cabezas, J. A., & Arias, M. L. (2019). N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. IUCrData, 4(10), x191307. Available from: [Link]

  • Reddy, M. S., et al. (2004). Synthesis of sulfonamide derivatives. World Intellectual Property Organization.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499. Available from: [Link]

  • Gowda, B. T., et al. (2004). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides. Indian Journal of Chemistry - Section B, 43B(10), 2134-2144. Available from: [Link]

Sources

chemical and physical properties of 3-(Propan-2-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 3-(Propan-2-yl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the . Designed for professionals in the fields of chemical research and drug development, this document synthesizes available data with established scientific principles to offer field-proven insights. The information herein is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction and Chemical Identity

3-(Propan-2-yl)benzene-1-sulfonamide, also known as 3-isopropylbenzenesulfonamide, belongs to the class of organic compounds known as benzenesulfonamides. This class is characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The sulfonamide functional group is a cornerstone in medicinal chemistry and is a key feature in a wide array of therapeutic agents, including antibacterial drugs (sulfonamides), diuretics, and anticonvulsants. The specific substitution of an isopropyl group at the meta-position of the benzene ring influences the molecule's steric and electronic properties, which in turn can modulate its biological activity and physicochemical characteristics.

This guide will delve into the known and predicted properties of this specific molecule, provide a plausible synthetic route based on established chemical literature, and discuss its potential applications in research and development.

Table 1: Chemical Identifiers for 3-(Propan-2-yl)benzene-1-sulfonamide

IdentifierValueSource
IUPAC Name 3-(Propan-2-yl)benzene-1-sulfonamideChemspider
CAS Number 70163-39-8Chemspider
Molecular Formula C₉H₁₃NO₂SPubChem
Molecular Weight 199.27 g/mol PubChem
Canonical SMILES CC(C)C1=CC(=CC=C1)S(=O)(=O)NPubChem
InChI InChI=1S/C9H13NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)PubChem

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 3-(Propan-2-yl)benzene-1-sulfonamide is not widely published, computational predictions based on its structure provide valuable initial insights.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Implications
Melting Point 103-107 °CThe predicted melting point suggests the compound is a solid at room temperature. This is typical for sulfonamides of similar molecular weight due to hydrogen bonding and crystal lattice energy.
Boiling Point 376.9±25.0 °C at 760 mmHgA high boiling point is expected due to the polar sulfonamide group and the overall molecular size.
LogP (Octanol-Water Partition Coefficient) 1.8A LogP value in this range suggests moderate lipophilicity, which can be favorable for oral bioavailability, balancing aqueous solubility with membrane permeability.
Water Solubility 0.45 g/LThe limited water solubility is consistent with the presence of the nonpolar isopropyl group and the benzene ring, despite the polar sulfonamide group. Formulation strategies may be required for aqueous delivery.
pKa (Acidic) 9.5The sulfonamide proton (N-H) is weakly acidic. This pKa value indicates that the compound will be predominantly in its neutral form at physiological pH (7.4), which can influence its interaction with biological targets and its membrane transport.
Vapor Pressure 0.0±0.8 mmHg at 25°CThe low predicted vapor pressure is consistent with a solid compound with strong intermolecular forces.
Refractive Index 1.559This value is typical for aromatic compounds and can be used for identification purposes if the compound is isolated as a liquid or can be melted without decomposition.

Note: The properties listed above are predominantly computationally predicted and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from cumene (isopropylbenzene).

Caption: Proposed two-step synthesis of 3-(Propan-2-yl)benzene-1-sulfonamide from cumene.

Step-by-Step Experimental Protocol

Step 1: Chlorosulfonation of Cumene

  • Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution. The isopropyl group is an ortho-, para-director; however, due to steric hindrance from the bulky isopropyl group, substitution at the meta-position can occur, and separation of isomers may be necessary. For the purpose of this protocol, we assume the desired meta-isomer is the target.

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Ensure all glassware is dry.

    • Add cumene (1.0 eq) to the flask and cool it to 0-5 °C in an ice bath.

    • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid or an oil.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(propan-2-yl)benzene-1-sulfonyl chloride. Purification may be achieved by vacuum distillation or chromatography if necessary.

Step 2: Amination of 3-(Propan-2-yl)benzene-1-sulfonyl chloride

  • Rationale: This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia to form the sulfonamide.

  • Procedure:

    • Dissolve the crude sulfonyl chloride from Step 1 in a suitable solvent such as acetone or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with vigorous stirring. A white precipitate of the sulfonamide should form.

    • Continue stirring at room temperature for 1-2 hours after the addition is complete.

    • If the product precipitates, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(propan-2-yl)benzene-1-sulfonamide.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure, showing the characteristic peaks for the isopropyl group, the aromatic protons, and the NH₂ protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches (around 3300-3400 cm⁻¹), the S=O stretches (asymmetric and symmetric, around 1330 cm⁻¹ and 1150 cm⁻¹), and aromatic C-H stretches.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the predicted value would indicate high purity.

Potential Applications and Research Context

While 3-(Propan-2-yl)benzene-1-sulfonamide is not a widely known drug molecule itself, its structural motifs are of significant interest in medicinal chemistry. The benzenesulfonamide core is a privileged scaffold, and variations in substitution on the benzene ring are a common strategy for modulating the pharmacological properties of a lead compound.

The isopropyl group at the meta-position provides a moderate level of lipophilicity and steric bulk, which could be exploited to achieve selective binding to a biological target. Research in areas such as carbonic anhydrase inhibitors, kinase inhibitors, or antibacterial agents often involves the synthesis and screening of libraries of substituted benzenesulfonamides. This particular compound could serve as a valuable building block or a candidate molecule in such screening programs.

Safety and Handling

Detailed toxicology data for 3-(Propan-2-yl)benzene-1-sulfonamide is not available. However, based on the general properties of related compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors. The reagents used in its synthesis, particularly chlorosulfonic acid, are highly corrosive and reactive and must be handled with extreme care.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Propan-2-yl)benzene-1-sulfonamide is a compound with potential utility in chemical and pharmaceutical research. While extensive experimental data is sparse, its properties can be reasonably predicted based on its structure. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As with any research chemical, proper characterization and safety precautions are paramount. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related molecules in their work.

References

  • PubChem. 3-Isopropylbenzenesulfonamide.[Link]

Technical Guide: Discovery and Synthesis of Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzenesulfonamide moiety (


) remains a cornerstone of medicinal chemistry, serving as the primary pharmacophore for inhibiting zinc-metalloenzymes, most notably Carbonic Anhydrases (CAs) .[1] Beyond their historical use as antibacterials (sulfa drugs), modern derivatives are critical in oncology (targeting hypoxic tumor markers hCA IX/XII), glaucoma therapy, and anti-inflammatory pathways (COX-2 inhibition).

For the drug discovery scientist, the challenge is no longer just "making a sulfonamide"; it is achieving isoform selectivity and metabolic stability . This guide moves beyond basic textbook chemistry to provide a field-tested workflow for designing, synthesizing, and validating novel benzenesulfonamide derivatives with high efficacy and specificity.

Rational Drug Design: The "Tail" Approach

The efficacy of a benzenesulfonamide hinges on its ability to coordinate with the


 ion in the enzyme's active site.[1] However, selectivity is dictated by the "tail"—the substituent attached to the benzene ring that interacts with the hydrophobic or hydrophilic pockets specific to each isozyme.
Structure-Activity Relationship (SAR) Logic
  • The Zinc Binding Group (ZBG): The unsubstituted sulfonamide group (

    
    ) is non-negotiable for CA inhibition. It exists as an anion (
    
    
    
    ) at physiological pH, coordinating directly to the zinc ion.
  • Acidity Modulation: Electron-withdrawing groups (EWGs) like Fluorine or Chlorine on the benzene ring increase the acidity of the sulfonamide

    
    , facilitating deprotonation and enhancing binding affinity. Tetrafluorobenzenesulfonamides have shown superior potency over their hydrogenated counterparts.
    
  • The Selectivity Tail: Bulky or flexible tails (e.g., ureido, triazole, or heterocyclic linkers) at the para- or meta- position allow the molecule to reach distinct sub-pockets, differentiating between the ubiquitous cytosolic hCA II (off-target) and the tumor-associated transmembrane hCA IX (target).

SAR Visualization

SAR_Logic Core Benzenesulfonamide Core (Ar-SO2NH2) ZBG Zinc Binding Group (Essential for Activity) Core->ZBG Primary Interaction Ring Aromatic Scaffold (Spacer) Core->Ring Zn(II) Coordination Zn(II) Coordination ZBG->Zn(II) Coordination Tail The 'Tail' Region (Determines Selectivity) Ring->Tail Meta/Para Substitution EWG EWG Substituents (F, Cl) (Increases Acidity -> Potency) Ring->EWG Electronic Tuning Isoform Specificity\n(hCA IX vs II) Isoform Specificity (hCA IX vs II) Tail->Isoform Specificity\n(hCA IX vs II) pKa Modulation pKa Modulation EWG->pKa Modulation

Figure 1: Structural logic for designing selective benzenesulfonamide inhibitors. The 'Tail' dictates where the molecule fits, while the ZBG drives the primary binding event.

Synthetic Methodologies

We employ three distinct workflows depending on substrate sensitivity and the required diversity of the library.

Method A: The Classical Nucleophilic Attack (Robust & Scalable)

This is the industry standard for generating libraries. It involves the reaction of a sulfonyl chloride with an amine.[1][2][3]

  • Mechanism: Nucleophilic attack of the amine on the sulfur atom, followed by elimination of HCl.

  • Critical Control: HCl scavenging is essential. While pyridine is traditional, aqueous

    
      (Schotten-Baumann conditions) is preferred for "green" compliance and ease of workup.
    
Protocol 1: General Synthesis from Sulfonyl Chlorides

Target:


-substituted benzenesulfonamide derivatives.
  • Reagents: Substituted benzenesulfonyl chloride (1.0 equiv), Amine (1.1 equiv),

    
     (2.0 equiv), Water/Acetone (1:1 v/v).
    
  • Procedure:

    • Dissolve the amine and

      
       in water (or water/acetone mix for solubility).
      
    • Cool to 0°C.[2]

    • Add sulfonyl chloride dropwise over 15 minutes. Note: Slow addition prevents hydrolysis of the chloride.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Acidify with 1N HCl to pH 2. The sulfonamide typically precipitates. Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Yields are typically 85–95%. Purity confirmed by melting point and

    
    -NMR (look for disappearance of amine NH peaks and shift of aromatic protons).
    
Method B: Click Chemistry (Library Generation)

For generating diverse "tails" quickly, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is superior. This connects a propargyl-benzenesulfonamide to various azides via a 1,2,3-triazole linker.

  • Advantage: The triazole ring itself acts as a pharmacophore, often enhancing solubility and binding via hydrogen bonding.

Method C: Green Mechanochemistry (Emerging)

Solvent-free grinding of sulfonyl chlorides and amines in a mortar or ball mill can drive the reaction to completion in minutes, avoiding organic waste.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material PathB Method B: Click Chemistry (Azide + Alkyne) Start->PathB If Azide/Alkyne functionalized Rxn1 Chlorosulfonation (ClSO3H) Start->Rxn1 PathA Method A: Classical (Sulfonyl Cl + Amine) Rxn2 Nucleophilic Subst. (Na2CO3, H2O) PathA->Rxn2 Rxn3 CuAAC Coupling (CuSO4, NaAsc) PathB->Rxn3 PathC Method C: Green/Mechanochem (Solvent-Free Grinding) Final Novel Benzenesulfonamide Derivative PathC->Final Inter1 Sulfonyl Chloride Intermediate Inter1->PathA Inter1->PathC Rxn1->Inter1 Rxn2->Final Rxn3->Final

Figure 2: Decision tree for synthetic routes. Method A is the primary route for core synthesis, while Method B is used for expanding the 'tail' diversity.

Experimental Data Summary

The following table summarizes the expected outcomes and conditions for the primary synthetic routes discussed.

ParameterMethod A: Aqueous CarbonateMethod B: CuAAC ClickMethod C: Mechanochemistry
Reagents

, Amine,

,

Azide, Alkyne,

, Na-Ascorbate

, Amine, pestle/mortar
Conditions 0°C to RT, 4–6 hrsRT, 12–24 hrs,

RT, 10–20 mins grinding
Yield 85–95%70–90%80–95%
Purification Precipitation/FiltrationExtraction/Column Chrom.Washing with water
Green Score High (Water solvent)Medium (Organic co-solvent)Very High (Solvent-free)

Biological Validation & Protocols

Synthesis is futile without rigorous validation. The following assays are the gold standard for benzenesulfonamide characterization.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This kinetic assay measures the time required for the enzyme to hydrolyze


, detecting the pH change via an indicator.
  • Protocol:

    • Incubate enzyme (e.g., hCA IX) with the inhibitor (10 nM – 100

      
      M) for 15 mins at RT.
      
    • Rapidly mix with substrate solution (saturated

      
       in buffer) using a stopped-flow instrument.
      
    • Monitor absorbance change of phenol red (557 nm).

    • Calculate

      
       using non-linear regression (Cheng-Prusoff equation) to determine 
      
      
      
      .
Antimicrobial Screening (MIC Determination)

Given the resurgence of sulfonamides for MRSA and Mycobacteria, basic MIC testing is required.

  • Protocol:

    • Prepare stock solution of derivative in DMSO.

    • Perform serial dilutions in 96-well plates with Mueller-Hinton broth.

    • Inoculate with bacterial strain (e.g., S. aureus ATCC 29213).

    • Incubate at 37°C for 24h.

    • Endpoint: Lowest concentration with no visible growth.

References

  • Supuran, C. T. (2012).[4] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Gunes, F., et al. (2025).[5] General procedure for the synthesis of the benzenesulfonamides. ResearchGate.[6][7] Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

  • Mishra, C. B., et al. (2024). An Insight into Synthetic and Docking Approaches of Benzenesulfonamide Scaffold Revealing COX-2 Inhibitors. Current Enzyme Inhibition. Link

  • Balandis, B., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.[8][9] Microorganisms. Link

  • Nocentini, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. Link

  • Organic Syntheses. Benzenesulfonyl chloride preparation procedures. Org.[10][11] Synth.Link

Sources

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 3-(Propan-2-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary and Strategic Imperative

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a wide array of therapeutic agents, from antimicrobial drugs to diuretics and anti-cancer agents.[][2] The subject of this guide, 3-(Propan-2-yl)benzene-1-sulfonamide, represents a novel, uncharacterized entity within this chemical space. A robust, logically tiered preliminary in vitro screening cascade is therefore not merely a procedural step but a strategic necessity. It allows for the rapid, cost-effective elucidation of primary biological activities and potential liabilities, thereby enabling an informed "Go/No-Go" decision for further resource-intensive development.

This document provides a comprehensive framework for the initial in vitro evaluation of this compound. It moves beyond a simple recitation of protocols to explain the causal-driven rationale behind the selection of each assay, the interpretation of data in a holistic context, and the establishment of a self-validating experimental workflow.

Rationale for Target Selection: A Hypothesis-Driven Approach

The chemical architecture of 3-(Propan-2-yl)benzene-1-sulfonamide, featuring a core sulfonamide group (-SO₂NH₂), immediately suggests several high-probability biological targets based on established structure-activity relationships for this class. Our screening strategy is therefore designed to test these primary hypotheses.

  • Hypothesis 1: Carbonic Anhydrase Inhibition. The sulfonamide moiety is a classic zinc-binding pharmacophore, making it a potent inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[3] CAs are ubiquitous enzymes critical to processes like pH regulation and CO₂ transport.[4] Inhibition of specific CA isoforms is the mechanism of action for diuretic and anti-glaucoma drugs.[4] Therefore, a direct enzymatic inhibition assay is a primary logical step.

  • Hypothesis 2: Antibacterial Activity. Historically, sulfonamides were the first class of synthetic antibiotics. They function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] Consequently, assessing the compound's ability to inhibit the growth of representative Gram-positive and Gram-negative bacteria is a crucial functional screen.

  • Foundational Prerequisite: Cytotoxicity Assessment. Before exploring specific mechanisms, it is imperative to establish the compound's general toxicity profile against mammalian cells.[6][7] A compound that is broadly cytotoxic at concentrations required for specific enzyme inhibition or antibacterial activity is unlikely to be a viable therapeutic candidate.[8] This assay serves as a critical filter for interpreting all subsequent data.

The overall screening workflow is designed as a tiered cascade, beginning with the foundational cytotoxicity assessment.

G cluster_0 Screening Cascade A Compound Synthesis & Characterization B Tier 1: General Cytotoxicity (e.g., MTT Assay on HEK293) A->B C Decision Point: Assess Therapeutic Window B->C D Tier 2A: Enzymatic Assay (Carbonic Anhydrase Inhibition) C->D  Acceptable  Cytotoxicity E Tier 2B: Functional Assay (Antibacterial MIC) C->E  (Parallel Screen) G Go / No-Go Decision for Lead Optimization C->G  High Cytotoxicity  (No-Go) F Data Integration & Analysis D->F E->F F->G

Caption: High-level workflow for the preliminary in vitro screening cascade.

Compound Profile: 3-(Propan-2-yl)benzene-1-sulfonamide

A prerequisite to any screening is the thorough characterization of the test article. All assays should be performed with a compound of verified identity and purity (>95%).

Property Value Source
Chemical Structure Chemical Structure of 3-(Propan-2-yl)benzene-1-sulfonamideStructure drawn based on IUPAC name
IUPAC Name 3-(Propan-2-yl)benzene-1-sulfonamideN/A
Molecular Formula C₉H₁₃NO₂SCalculated
Molecular Weight 215.27 g/mol Calculated
CAS Number Not readily availableN/A
Predicted LogP ~1.5 - 2.5Based on related structures[9]
Appearance White to off-white powderTypical for this class[10]
Solubility Soluble in DMSO, MethanolAssumed for experimental purposes

Note: The chemical structure image is a placeholder representation.

Tier 1 Screening: General Cytotoxicity Profiling

Objective: To determine the concentration at which the compound elicits a toxic response in a representative human cell line, establishing the 50% inhibitory concentration (IC₅₀).

Causality of Method Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its robustness, high-throughput compatibility, and reliance on a key indicator of cellular health: mitochondrial reductase activity.[11] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, a color change that is easily quantifiable by spectrophotometry.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Harvest cells using trypsin and seed into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(Propan-2-yl)benzene-1-sulfonamide in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture media. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: After 24 hours, remove the old media from the plate and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" (media with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the treated plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Data Presentation: Cytotoxicity
Cell Line Compound IC₅₀ (µM)
HEK293Experimental Value
Additional Cell Line (e.g., HepG2)Experimental Value

Tier 2 Screening: Target-Specific and Functional Assays

Compounds exhibiting an acceptable cytotoxicity profile (e.g., IC₅₀ > 30 µM) can proceed to target-specific and functional screening.

Carbonic Anhydrase (CA) Inhibition Assay

Objective: To quantify the compound's inhibitory activity against one or more CA isoforms.

Causality of Method Selection: A colorimetric assay utilizing the esterase activity of CA is chosen for its simplicity and high-throughput format.[4] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow chromophore. An inhibitor will reduce the rate of this reaction, leading to a decrease in absorbance over time.[4] Screening against multiple isoforms (e.g., CA-I, CA-II, CA-IX) is crucial, as isoform selectivity is a key determinant of therapeutic application.

G cluster_0 A Carbonic Anhydrase (CA) C p-Nitrophenol (Product, Yellow) A->C Catalysis B p-Nitrophenyl Acetate (Substrate, Colorless) B->A D 3-(Propan-2-yl)benzene-1-sulfonamide (Inhibitor) D->A Inhibition

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a working solution of recombinant human CA-II (or other isoforms) in assay buffer. The final concentration should yield a linear reaction rate.

    • Substrate Solution: Prepare a 10 mM stock of p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound in DMSO. Create serial dilutions.

  • Assay Setup (96-well plate):

    • Sample Wells: Add 80 µL Assay Buffer, 10 µL of test compound dilution, and 10 µL of CA enzyme solution.

    • Enzyme Control (EC) Wells: Add 90 µL Assay Buffer and 10 µL of CA enzyme solution.

    • Inhibitor Control (IC) Wells: Add 80 µL Assay Buffer, 10 µL of a known inhibitor (e.g., Acetazolamide), and 10 µL of CA enzyme solution.[4]

    • Background Control (BC) Wells: Add 90 µL Assay Buffer and 10 µL of test compound (at highest concentration).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature, taking readings every 60 seconds.[12]

  • Data Analysis:

    • Calculate the reaction rate (slope, ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100.

    • Plot percent inhibition against the log of inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

CA Isoform Compound IC₅₀ (nM or µM) Acetazolamide IC₅₀ (nM)
hCA-IExperimental ValueControl Value
hCA-IIExperimental ValueControl Value
hCA-IXExperimental ValueControl Value
Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound required to prevent the visible growth of selected bacterial strains.

Causality of Method Selection: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[13] It provides a precise MIC value, which is more informative than the qualitative data from disk diffusion assays.[14] We select representative strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to assess the spectrum of activity.

  • Media and Inoculum Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Grow bacterial strains overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[14]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, typically starting from 128 µg/mL down to 0.25 µg/mL over 10 wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells with CAMHB and inoculum only (no compound).

    • Sterility Control: Wells with CAMHB only (no inoculum).

    • Positive Control: A known antibiotic (e.g., Sulfamethoxazole).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[14]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]

Bacterial Strain ATCC Number Compound MIC (µg/mL) Control Antibiotic MIC (µg/mL)
Staphylococcus aureusATCC 25923Experimental ValueControl Value
Escherichia coliATCC 25922Experimental ValueControl Value
Pseudomonas aeruginosaATCC 27853Experimental ValueControl Value

Integrated Data Analysis and Decision Making

The power of this screening cascade lies in the integrated analysis of the data. A successful preliminary screen does not just identify activity but also provides a clear rationale for advancing the compound.

  • Scenario A: Promising Candidate: Low cytotoxicity (IC₅₀ > 30 µM), potent CA inhibition (IC₅₀ < 100 nM) with isoform selectivity, and/or significant antibacterial activity (MIC < 16 µg/mL). Decision: GO. Proceed to secondary assays and lead optimization.

  • Scenario B: Potent but Toxic: Potent activity in a target assay (e.g., CA IC₅₀ = 50 nM) but also high cytotoxicity (e.g., IC₅₀ = 1 µM). The therapeutic window is narrow. Decision: NO-GO, or consider for structural modification to separate toxicity from desired activity.

  • Scenario C: Weak or Inactive: High IC₅₀ and MIC values. The compound is inactive in the primary hypothesized pathways. Decision: NO-GO. Deprioritize the compound.

Conclusion

This guide outlines a logical, efficient, and scientifically rigorous strategy for the preliminary in vitro screening of 3-(Propan-2-yl)benzene-1-sulfonamide. By integrating foundational cytotoxicity testing with hypothesis-driven enzymatic and functional assays, this workflow enables a comprehensive initial assessment of the compound's biological potential. The emphasis on understanding the causality behind methodological choices and the integrated analysis of results provides a solid foundation for making informed decisions in the early stages of the drug discovery pipeline.

References

  • Vertex AI Search. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Ferreira, C. G., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences.
  • BenchChem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
  • Virology Research Services. (2024). Understanding Cytotoxicity.
  • Iqbal, M. N., et al. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Applied Pharmacy.
  • BenchChem. (n.d.). Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide.
  • Rauf, A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ.
  • Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Al-Saydeh, S. A., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.
  • Schmieder, P., et al. (2024). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces.
  • Hernández-Al-Cid, N., et al. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals.
  • Merck. (n.d.). 4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide.
  • Al-Dhfyan, A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules.
  • Farooq, S., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • PubChem. (n.d.). 3-Amino-N-isopropylbenzenesulfonamide.
  • Noutoshi, Y., et al. (2012). Sulfonamides identified as plant immune-priming compounds in high-throughput chemical screening increase disease resistance in Arabidopsis thaliana. Frontiers in Plant Science.
  • Rivera, G., et al. (2023). In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. Molecules.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
  • A.V., K., & V.R., S. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Al-Jumaili, A. A. H. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor.
  • Chemdiv. (n.d.). Compound 3,4-dimethoxy-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide.
  • Cabezas, J. A., & Arias, M. L. (n.d.). Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity. International Journal of Current Research.
  • PubChemLite. (n.d.). 3-fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride.
  • Al-Obaidi, A. H. K. (2009). Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Marketing Research and Consumer Protection.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate.
  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
  • ChemicalBook. (n.d.). N-[3-(propan-2-yl)phenyl]piperidine-3-sulfonamide.
  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed.
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Google Patents. (n.d.). WO2004020401A1 - Synthesis of sulfonamide derivatives.

Sources

The Benzenesulfonamide Scaffold: A Technical Guide to Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide moiety (


) represents a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for a diverse array of therapeutics, most notably Carbonic Anhydrase Inhibitors (CAIs) and Cyclooxygenase-2 (COX-2) inhibitors.

This guide moves beyond basic textbook definitions to explore the molecular causality of ligand binding. We analyze how specific structural modifications—from electronic tuning of the zinc-binding group (ZBG) to the "Tail Approach" for isoform selectivity—dictate therapeutic outcomes. The content focuses on high-fidelity SAR data, validated synthesis protocols, and mechanistic logic required for the rational design of next-generation analogs like SLC-0111 and Celecoxib .

The Chemical Foundation: Zinc Coordination & Acidity

The Zinc-Binding Mechanism

The primary utility of the unsubstituted benzenesulfonamide group is its ability to inhibit zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs). The mechanism relies on the ionization of the sulfonamide nitrogen (


 for unsubstituted benzenesulfonamide).
  • State: The sulfonamide must be in its deprotonated, anionic form (

    
    ) to bind effectively.
    
  • Coordination: The nitrogen anion displaces the zinc-bound water molecule/hydroxide ion within the enzyme active site, forming a tetrahedral coordination geometry with the

    
     ion.
    
  • Hydrogen Bonding: The sulfonyl oxygens accept hydrogen bonds from the backbone amide of Thr199 (in hCA II), locking the inhibitor in place.

Electronic Tuning (Hammett Relationships)

The acidity of the sulfonamide


 is the rate-limiting factor for potency.
  • Electron Withdrawing Groups (EWGs): Substituents on the benzene ring (e.g.,

    
    ) lower the 
    
    
    
    of the sulfonamide, increasing the fraction of ionized species at physiological pH (7.4) and enhancing affinity.
  • Steric Hindrance: Ortho-substitution often reduces potency due to steric clashes with the hydrophobic half of the active site (Val121), unless the substituent is small (e.g.,

    
    ).
    
Visualization: The Coordination Network

The following diagram illustrates the critical interaction network within the hCA II active site.

Zn_Binding_Mechanism cluster_legend Interaction Types Zn Zn(II) Ion His His94, His96, His119 (Enzyme Backbone) His->Zn Coordination Sulfonamide Sulfonamide Anion (Ar-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bonding (O=S=O ... H-N) HydroPocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide->HydroPocket Van der Waals (Aromatic Ring) key1 Solid: Covalent/Coordination key2 Dashed: Hydrogen Bond

Caption: Mechanistic map of benzenesulfonamide binding to the Carbonic Anhydrase active site. The sulfonamide nitrogen coordinates directly to Zinc, while the sulfonyl oxygens anchor to Thr199.

SAR Principles: The "Tail Approach" & Selectivity

While the benzenesulfonamide "head" secures potency, it offers little selectivity between the 15 human CA isoforms (e.g., cytosolic hCA I/II vs. transmembrane tumor-associated hCA IX/XII). Selectivity is achieved via the "Tail Approach."

The "Tail" Strategy

This strategy involves appending a flexible linker and a distal moiety ("tail") to the benzene scaffold.[1]

  • Logic: The active site bottom (Zn region) is highly conserved across isoforms. The active site rim/entrance, however, varies significantly in amino acid composition.

  • Implementation: Long, flexible linkers (e.g., ureido, triazole) allow the tail to reach the outer rim and interact with isoform-specific residues.

Case Study: SLC-0111 (CA IX/XII Selective)

SLC-0111 is a clinical-stage ureido-benzenesulfonamide designed to target hypoxic tumors.[1]

  • Structure: 4-fluorophenyl tail + ureido linker + benzenesulfonamide ZBG.

  • Mechanism: The ureido linker provides flexibility, allowing the 4-fluorophenyl tail to orient into the hydrophobic pocket of CA IX, avoiding steric clashes present in CA II.

  • Therapeutic Outcome: Inhibition of extracellular CA IX disrupts pH regulation in tumor cells, leading to apoptosis, without affecting the essential cytosolic CA II (preventing systemic side effects).

Comparative Potency Data (Ki Values)
CompoundStructure TypehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)Selectivity Profile
Acetazolamide Heterocyclic Sulfonamide25012255.7Pan-inhibitor (Non-selective)
Dorzolamide Thienothiopyran Sulfonamide50,0009523.5hCA II Selective (Glaucoma)
SLC-0111 Ureido-Benzenesulfonamide>5,000>1,0004.5 4.5 Tumor Selective (IX/XII)
Celecoxib Pyrazole-Benzenesulfonamide50,0002116-COX-2 Selective (Off-target CA activity)

Data Source: Supuran, C. T. (2016).[2] Structure-based drug discovery of carbonic anhydrase inhibitors.

SAR Pillar 2: COX-2 Inhibition (Celecoxib)[2][4][5][6]

In COX-2 inhibitors, the benzenesulfonamide group plays a different role. It does not bind a metal ion but anchors the molecule into a hydrophilic side pocket.

  • The Side Pocket: COX-2 has a distinct hydrophilic side pocket (lined by Arg513 and His90) that is absent in COX-1 (blocked by Ile523).

  • Selectivity Trigger: The bulky benzenesulfonamide group of Celecoxib physically fits into this larger COX-2 pocket but is sterically excluded from the narrower COX-1 channel.

  • Scaffold: The central pyrazole ring positions the sulfonamide and the hydrophobic tolyl group at the correct vectors to span the active site.

Experimental Protocols

Protocol A: General Synthesis of Benzenesulfonamides

Objective: Synthesis of a 4-substituted benzenesulfonamide precursor via chlorosulfonation.

Reagents: Substituted benzene/acetanilide, Chlorosulfonic acid (


), Thionyl chloride (

), Aqueous Ammonia (

).
  • Chlorosulfonation:

    • Cool 50 mL of

      
       to 0°C in a chemically resistant flask.
      
    • Add 10 mmol of substrate portion-wise over 30 mins. Critical: Maintain T < 5°C to prevent desulfonation or polymerization.

    • Heat to 60°C for 2 hours to drive the reaction to the sulfonyl chloride (

      
      ).
      
    • Optional: Add

      
       (1.5 eq) if conversion is incomplete.
      
  • Quenching:

    • Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid. Filter and wash with cold water.

  • Amination:

    • Dissolve the wet sulfonyl chloride cake in acetone or THF.

    • Add 25% aqueous

      
       (5 eq) dropwise at 0°C.
      
    • Stir at room temperature for 4 hours.

  • Isolation:

    • Evaporate organic solvent. Acidify to pH 4 with 1M HCl to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

Protocol B: Stopped-Flow CA Inhibition Assay

Objective: Determine Ki values for hCA isoforms.

Principle: Measures the time required for the enzyme to acidify a solution during


 hydration, using a pH indicator (Phenol Red).
  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Enzyme Mix: Incubate hCA isoform (approx. 10 nM) with the inhibitor (varying concentrations: 0.1 nM – 10 µM) for 15 mins at 25°C.

  • Substrate Mix: Saturated

    
     solution in water.
    
  • Reaction:

    • Mix Enzyme and Substrate solutions (1:1) in a Stopped-Flow apparatus.

    • Monitor absorbance decay of Phenol Red at 557 nm.

  • Calculation: Fit the initial velocity (

    
    ) vs. inhibitor concentration to the Cheng-Prusoff equation to derive 
    
    
    
    and
    
    
    .

Visualization: Synthesis & SAR Logic

SAR_Workflow cluster_synthesis General Synthesis Pathway cluster_sar SAR Decision Tree Start Substituted Benzene Step1 Chlorosulfonation (ClSO3H) Start->Step1 Inter Sulfonyl Chloride Step1->Inter Step2 Amination (NH4OH) Inter->Step2 Product Benzenesulfonamide Scaffold Step2->Product Scaffold Scaffold (Ar-SO2NH2) Product->Scaffold Input for SAR Mod1 Ring Substitution (EWG/EDG) Scaffold->Mod1 Mod2 Tail Attachment (Linkers) Scaffold->Mod2 Result1 Potency Tuning (pKa modulation) Mod1->Result1 Result2 Isoform Selectivity (Rim Interaction) Mod2->Result2

Caption: Integrated workflow showing the chemical synthesis of the scaffold and the subsequent SAR decision pathways for optimizing potency (Ring Substitution) vs. selectivity (Tail Attachment).

References

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Link

  • Nocentini, A., et al. (2019). SLC-0111, a first-in-class cancer-associated carbonic anhydrase IX/XII inhibitor.[1] Journal of Medicinal Chemistry. Link

  • Gholla, M., et al. (2017). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies.[5] Medicinal Chemistry.[6][7][5][4][8][9] Link

  • Alterio, V., et al. (2012).[2] Multiple binding modes of inhibitors to carbonic anhydrases: How to design specific drugs targeting 15 different isoforms? Chemical Reviews. Link

  • BenchChem Protocols. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.Link

Sources

computational docking studies of novel sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Targeting Carbonic Anhydrase IX for Cancer Therapeutics

Executive Summary

This technical guide outlines a rigorous computational workflow for the molecular docking of novel sulfonamide derivatives. While sulfonamides are historically established as antibacterials (targeting dihydropteroate synthase), modern drug discovery has pivoted toward their efficacy as Carbonic Anhydrase (CA) inhibitors , particularly the tumor-associated isozyme hCA IX .

This guide deviates from standard "black-box" docking protocols by addressing the specific physicochemical challenge of sulfonamides: Zinc (Zn²⁺) metalloenzyme coordination . Standard force fields often fail to accurately model the polarization and coordination geometry required for these ligands. This protocol integrates Quantum Mechanical (QM)-derived charges, specific ionization states, and constraint-based docking to ensure predictive accuracy.

Part 1: Scientific Rationale & Mechanism
1.1 The Target: Carbonic Anhydrase IX (hCA IX)

Human CA IX is a transmembrane protein overexpressed in hypoxic tumor cells. Unlike the cytosolic hCA II (associated with glaucoma/diuretics), hCA IX is a validated anticancer target. The challenge in designing "novel" derivatives lies in selectivity : achieving high affinity for hCA IX while avoiding hCA II to minimize systemic side effects.

1.2 The Mechanistic Challenge: Zinc Coordination

The active site of CA contains a Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119).

  • The Reaction: The zinc activates a water molecule to form a nucleophilic zinc-hydroxide species.

  • The Inhibition: Sulfonamides (

    
    ) act as zinc-binding groups (ZBGs). They displace the zinc-bound water/hydroxide.
    
  • Critical State: The sulfonamide binds in its deprotonated (anionic) form (

    
    ). Docking a neutral sulfonamide is a common novice error that yields incorrect binding poses and energies.
    

Key Interaction Network:

  • Coordination: Sulfonamide Nitrogen

    
     Zn²⁺.[1]
    
  • Gatekeeping: Sulfonamide Oxygen

    
     Thr199 (H-bond donor/acceptor network).
    
  • Selectivity Pocket: The "tail" of the novel derivative extends into the hydrophobic and hydrophilic sub-pockets, which vary between isozymes.

Part 2: Pre-Docking Workflow (The Foundation)

The integrity of the docking score is entirely dependent on the quality of the input structures.

2.1 Protein Preparation Protocol

Objective: Create a receptor grid that accurately reflects the electrostatic environment of the zinc pocket.

StepActionTechnical Rationale
1. Selection Retrieve PDB ID: 3IAI or 5FL4 (hCA IX).Resolution < 2.0 Å is required for metalloprotein precision.
2. Cleaning Remove all waters except the Zn-bound water (if not displaced) or deep-pocket waters.Deep waters often mediate bridging H-bonds.
3. Protonation Protonate Histidines (HID/HIE/HIP) based on H-bond network.Critical: Zn-coordinating Histidines must be neutral tautomers (

or

) to avoid electrostatic repulsion with Zn²⁺.
4. Metal State Assign +2 charge to Zn. Use a non-bonded model or cationic dummy atom model if using AutoDock.Standard force fields (AMBER/CHARMM) may require specific parameterization for Zn to prevent steric clash with the ligand.
2.2 Ligand Preparation Protocol

Objective: Generate the bioactive conformation and ionization state.

  • 3D Generation: Convert 2D SMILES of novel derivatives to 3D coordinates.

  • Ionization (pH 7.4):

    • Generate the anionic form (

      
      ).
      
    • Note: While the pKa of unsubstituted sulfonamides is ~10, the zinc active site lowers the pKa significantly, facilitating deprotonation upon binding. Docking the anion is physically more accurate for the bound state.

  • Energy Minimization: Apply OPLS4 or MMFF94 force field to relieve internal strain.

Part 3: The Docking Protocol (Methodology)

This workflow uses a Constraint-Based Docking approach (applicable to Gold, Glide, or AutoDock Vina with defined constraints).

3.1 Grid Generation
  • Center: Coordinates of the catalytic Zn²⁺ ion.

  • Dimensions:

    
     Å (Sufficient to cover the active site and the selectivity pocket entrance).
    
  • Constraints: Define a spherical constraint (radius 2.5 Å) around the Zn²⁺ ion.

3.2 Docking Algorithm Settings
  • Search Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

  • Scoring Function: ChemPLP (GOLD) or SP/XP (Glide). These functions are calibrated to recognize metal-ligand interactions better than purely shape-based scores.

  • Precision: Set exhaustiveness to 32 (Vina) or 200% search efficiency (GOLD) to ensure the global minimum is found.

3.3 Visualization of Workflow

The following diagram illustrates the integrated workflow from preparation to validation.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_valid Phase 3: Validation Ligand Novel Sulfonamide Derivatives (2D) LigandPrep Ligand Prep (Generate Anion R-SO2NH-) Ligand->LigandPrep DockingRun Docking Algorithm (Genetic Algorithm + Zn Constraint) LigandPrep->DockingRun Protein hCA IX Crystal Structure (PDB: 3IAI) ProteinPrep Protein Prep (Zn2+ Charge & His Tautomers) Protein->ProteinPrep Grid Grid Generation (Center on Zn2+) ProteinPrep->Grid Grid->DockingRun Redock Redocking Validation (RMSD < 2.0 Å) DockingRun->Redock MD MD Simulation (100ns) Stability Check Redock->MD Top Poses

Figure 1: Comprehensive computational workflow for metalloprotein docking. Note the parallel processing of ligand ionization and protein metal-center preparation.

Part 4: Post-Docking Analysis & Validation
4.1 The "Self-Validating" System

Trustworthiness is established through redocking.

  • Extract the co-crystallized ligand (e.g., Acetazolamide) from the PDB structure.

  • Prepare it using the exact same protocol as your novel ligands.

  • Dock it back into the protein.

  • Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD

      
       2.0 Å.
      
    • Fail: RMSD > 2.0 Å (Indicates incorrect force field or grid parameters).

4.2 Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. To confirm the stability of the Zn-coordination:

  • Software: GROMACS or Desmond.

  • Duration: 50–100 ns.

  • Key Metric: Monitor the distance between Sulfonamide-N and Zn²⁺. It should remain stable between 1.9–2.2 Å throughout the trajectory.

4.3 Interaction Mapping

The following diagram visualizes the critical pharmacophore required for a successful "hit."

InteractionMap Zn Zn2+ Ion LigandN Sulfonamide N (Anionic) LigandN->Zn Coordination (1.9-2.2 Å) Thr199 Thr199 (Gatekeeper) LigandN->Thr199 H-Bond Tail Ligand Tail (Novel Moiety) LigandN->Tail Covalent LigandO Sulfonamide O LigandO->LigandN Covalent LigandO->Thr199 H-Bond His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn HydrophobicPocket Hydrophobic Pocket (Selectivity Region) Tail->HydrophobicPocket Van der Waals

Figure 2: The Pharmacophore Map. The Zn-coordination is the anchor, while the "Tail" interaction with the hydrophobic pocket determines isozyme selectivity.

Part 5: Data Presentation & Interpretation

When reporting results, do not rely solely on the Docking Score (kcal/mol). Use a composite table.

Table 1: Recommended Data Reporting Format

Compound IDDocking Score (kcal/mol)Zn-N Distance (Å)H-Bond Interaction (Thr199)RMSD vs Crystal (Å)LE (Ligand Efficiency)
Ref (AZM) -8.52.1Yes0.850.65
Novel-01 -9.22.0YesN/A0.58
Novel-02 -6.13.5NoN/A0.30

Interpretation:Novel-01 is a strong candidate (better affinity than reference, correct geometry). Novel-02 is a false positive or non-binder (poor score, loss of coordination).

References
  • Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV.[2] Journal of Molecular Graphics and Modelling, 18(3), 283-289.[2]

  • Yorulmaz, N., et al. (2022). Evaluation of Some Sulfonamide Derivatives as Potential Inhibitors of Carbonic Anhydrase IX/XII by ADME and Molecular Docking Method.[1] Adıyaman University Journal of Science, 12(1), 88-105.[1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Jones, G., et al. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727-748. (The GOLD Algorithm).[3]

Sources

Methodological & Application

The Strategic Utility of 3-(Propan-2-yl)benzene-1-sulfonamide in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among the vast arsenal of available reagents, substituted benzenesulfonamides represent a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological pathways. This application note delves into the specific utility of 3-(Propan-2-yl)benzene-1-sulfonamide , a versatile intermediate that has proven instrumental in the development of potent therapeutics, most notably in the class of endothelin receptor antagonists.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of this key intermediate. We will explore the causality behind its synthetic utility, provide detailed, field-proven protocols for its preparation and subsequent reactions, and illustrate its role in the construction of high-value pharmaceutical agents.

Core Concepts: The Synthetic Advantage of the 3-Isopropylphenylsulfonamide Moiety

The synthetic value of 3-(Propan-2-yl)benzene-1-sulfonamide and its precursor, 3-isopropylbenzenesulfonyl chloride, stems from a combination of electronic and steric factors, as well as its capacity to serve as a handle for further molecular elaboration.

  • Modulation of Physicochemical Properties: The isopropyl group, a moderately lipophilic substituent, can significantly influence the pharmacokinetic profile of a final drug molecule. Its presence can enhance membrane permeability and modulate binding interactions within a protein's active site.

  • Directing Group for Further Functionalization: The sulfonamide moiety itself is a versatile functional group. The nitrogen atom can be readily alkylated or arylated, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

  • A Platform for Cross-Coupling Reactions: As will be detailed, the aromatic ring of 3-(Propan-2-yl)benzene-1-sulfonamide can be strategically functionalized, for instance, with a bromine atom, rendering it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. This enables the efficient construction of complex biaryl systems, a common motif in many drug candidates.

Synthesis of the Key Precursor: 3-Isopropylbenzenesulfonyl Chloride

The journey towards utilizing 3-(Propan-2-yl)benzene-1-sulfonamide typically begins with the preparation of its corresponding sulfonyl chloride. This is a critical first step, and its successful execution is vital for the overall synthetic sequence.

Protocol 1: Chlorosulfonation of Cumene

This protocol outlines a standard procedure for the synthesis of 3-isopropylbenzenesulfonyl chloride from cumene (isopropylbenzene).

Materials:

  • Cumene (Isopropylbenzene)

  • Chlorosulfonic acid

  • Thionyl chloride (optional, for improved conversion)

  • Ice

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolving HCl gas), place cumene.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-isopropylbenzenesulfonyl chloride.

  • Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Causality of Experimental Choices:

  • The low temperature is crucial to control the exothermic reaction and minimize the formation of side products, such as the para-isomer and sulfones.

  • The slow, dropwise addition of chlorosulfonic acid prevents a rapid temperature increase and ensures a controlled reaction.

  • The aqueous work-up with ice is a standard and effective method for quenching the highly reactive chlorosulfonic acid. The subsequent washes are necessary to remove impurities and residual acid.

Application in the Synthesis of N-Substituted Sulfonamides: A Gateway to Bioactive Molecules

The primary application of 3-isopropylbenzenesulfonyl chloride is its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone of sulfonamide chemistry and provides access to a vast chemical space for drug discovery.

Protocol 2: General Synthesis of 3-(Propan-2-yl)benzene-1-sulfonamides

This protocol provides a general method for the synthesis of N-substituted 3-(propan-2-yl)benzene-1-sulfonamides, exemplified by the reaction with a substituted amine.

Materials:

  • 3-Isopropylbenzenesulfonyl chloride

  • Primary or secondary amine (e.g., 5-amino-3,4-dimethylisoxazole)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (typically 1.5-2.0 equivalents) to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-isopropylbenzenesulfonyl chloride (1.0-1.2 equivalents) in dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • The use of a base like pyridine is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • The reaction is typically run at or below room temperature to prevent potential side reactions.

  • The acidic and basic washes during the work-up are crucial for removing unreacted starting materials and the pyridine hydrochloride salt.

Case Study: Synthesis of Biphenylsulfonamide Endothelin Receptor Antagonists

A prominent application of 3-(propan-2-yl)benzene-1-sulfonamide derivatives is in the synthesis of biphenylsulfonamide endothelin (ET) receptor antagonists. These compounds have been investigated for the treatment of various cardiovascular diseases, including hypertension. The synthesis often involves a Suzuki coupling reaction to construct the key biphenyl scaffold.

Workflow for the Synthesis of a Biphenylsulfonamide Endothelin Receptor Antagonist Intermediate

The following workflow illustrates the strategic use of a 3-isopropylbenzenesulfonamide derivative in a multi-step synthesis.

G A 2-Bromo-3-isopropylbenzenesulfonyl chloride C N-(3,4-Dimethyl-5-isoxazolyl)-2-bromo-3-isopropylbenzenesulfonamide A->C Pyridine, DCM B 5-Amino-3,4-dimethylisoxazole B->C E Biphenylsulfonamide Endothelin Receptor Antagonist Intermediate C->E Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O D Arylboronic acid D->E

Caption: Synthetic workflow for a biphenylsulfonamide intermediate.

Protocol 3: Suzuki Coupling for the Synthesis of a Biphenylsulfonamide

This protocol outlines a representative Suzuki coupling reaction to form the biphenyl core.

Materials:

  • N-(3,4-Dimethyl-5-isoxazolyl)-2-bromo-3-isopropylbenzenesulfonamide

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate)

  • Solvent system (e.g., Toluene, Ethanol, Water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a Schlenk flask, combine N-(3,4-Dimethyl-5-isoxazolyl)-2-bromo-3-isopropylbenzenesulfonamide, the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 2:1:1 mixture of toluene:ethanol:water).

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

  • The palladium catalyst is essential for the catalytic cycle of the reaction.

  • The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

  • Degassing the solvents is crucial to remove oxygen, which can deactivate the palladium catalyst.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
3-Isopropylbenzenesulfonyl chlorideC₉H₁₁ClO₂S218.70Liquid
3-(Propan-2-yl)benzene-1-sulfonamideC₉H₁₃NO₂S199.27Solid

Note: Physical properties can vary depending on purity.

Conclusion

3-(Propan-2-yl)benzene-1-sulfonamide stands out as a strategically valuable intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its utility is underscored by its role in the synthesis of complex, biologically active molecules such as endothelin receptor antagonists. The protocols and workflows detailed in this guide provide a practical framework for researchers to harness the potential of this versatile building block. By understanding the underlying principles of its synthesis and reactivity, scientists can effectively incorporate the 3-isopropylbenzenesulfonamide moiety into their synthetic strategies to accelerate the discovery and development of novel therapeutics.

References

  • Murugesan, N., et al. (2002). Discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists. Journal of Medicinal Chemistry, 45(18), 3829-3835. [Link]

  • Murugesan, N., et al. (2005). Dual angiotensin II and endothelin A receptor antagonists: synthesis of 2'-substituted N-3-isoxazolyl biphenylsulfonamides with improved potency and pharmacokinetics. Journal of Medicinal Chemistry, 48(1), 171-179. [Link]

  • Wu, C., et al. (2001). Biphenylsulfonamide endothelin antagonists. 4. Structure-activity relationship of the C-4' sulfonamide linker. Journal of Medicinal Chemistry, 44(13), 2133-2143. [Link]

  • Fotsch, C., et al. (2001). Biphenylsulfonamide endothelin receptor antagonists. 3. SAR of the C-4' position. Bioorganic & Medicinal Chemistry Letters, 11(12), 1529-1532. [Link]

  • Webb, M. L., et al. (1998). Biphenylsulfonamide endothelin antagonists: structure-activity relationships of a series of mono- and disubstituted analogues and pharmacology of the orally active endothelin antagonist 2'-amino-N- (3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1, 1'-biphenyl]-2-sulfonamide (BMS-187308). Journal of Medicinal Chemistry, 41(26), 5198-5218. [Link]

Application Note & Protocols: Leveraging 3-(Propan-2-yl)benzene-1-sulfonamide as a Chemical Probe for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 3-(Propan-2-yl)benzene-1-sulfonamide as a chemical probe. Small-molecule chemical probes are indispensable tools for dissecting complex biological processes and for the initial stages of target validation in drug discovery.[1][2] 3-(Propan-2-yl)benzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are renowned for their inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4] CAs are pivotal in a multitude of physiological and pathological processes, including pH regulation, respiration, bone metabolism, and tumorigenesis, making them attractive therapeutic targets.[5][6] This document details the mechanism of action, provides step-by-step protocols for in vitro and cell-based assays, and offers expert insights into experimental design and data interpretation to ensure robust and reproducible results.

Part 1: Scientific Foundation and Mechanism of Action

The Biological Significance of Carbonic Anhydrases (CAs)

Carbonic anhydrases (CAs; EC 4.2.1.1) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[7] This reaction is fundamental to maintaining acid-base balance in blood and tissues, transport of CO₂ for respiration, and the secretion of various body fluids.[5][8] In humans, at least 14 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, including cytosolic, membrane-bound, mitochondrial, and secreted forms.[7]

Dysregulation of CA activity is implicated in numerous diseases. For instance, overexpression of the transmembrane isoforms CA IX and CA XII is a hallmark of many hypoxic tumors, where they contribute to an acidic tumor microenvironment that facilitates tumor growth and metastasis.[6][9] Consequently, CA inhibitors are used clinically to treat glaucoma, epilepsy, and altitude sickness, and are being actively investigated as anti-cancer and anti-obesity agents.[6][10]

Mechanism of Inhibition by Sulfonamides

The sulfonamide moiety (R-SO₂NH₂) is the cornerstone of most clinically utilized CA inhibitors.[3][11] The inhibitory mechanism is well-elucidated and relies on the coordination of the deprotonated sulfonamide nitrogen to the zinc (II) ion located deep within the enzyme's active site.[3] This binding event mimics the transition state of the native CO₂ hydration reaction, effectively blocking substrate access and inhibiting catalytic activity. The sulfonamide group acts as a potent zinc-binding group, forming a stable adduct.[3] The specific substitutions on the aromatic ring of the benzenesulfonamide scaffold, such as the 3-(Propan-2-yl) group, influence the compound's physicochemical properties, potency, and isoform selectivity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Mechanism ZN Zn²⁺ H2O H₂O/OH⁻ ZN->H2O Coordination His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 SO2NH ⁻NH-SO₂-R Probe 3-(Propan-2-yl)benzene-1-sulfonamide (R-SO₂NH₂) Probe->SO2NH Deprotonation Blocked Catalysis Blocked Probe->Blocked Inhibits ZN_inhibited Zn²⁺ SO2NH->ZN_inhibited Displaces H₂O & Binds to Zinc CO2 CO₂ Substrate CO2->ZN Normal Catalysis

Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfonamide probe.

Part 2: Profile of the Chemical Probe

Compound Characteristics

3-(Propan-2-yl)benzene-1-sulfonamide is a specific benzenesulfonamide derivative. Its properties are summarized below.

PropertyValueSource
Compound Name 3-(Propan-2-yl)benzene-1-sulfonamide-
Molecular Formula C₉H₁₃NO₂S-
Molecular Weight 199.27 g/mol -
Appearance White to off-white solidTypical
Solubility Soluble in DMSO, DMF, EthanolTypical
Storage Store at -20°C, protect from light and moistureBest Practice
Rationale for Use as a Chemical Probe

A high-quality chemical probe must be well-characterized, potent, and selective to ensure that any observed biological effect is due to the modulation of the intended target.[1][12] While the specific isoform selectivity profile of 3-(Propan-2-yl)benzene-1-sulfonamide requires experimental determination, its structural class strongly suggests activity against CAs.[3] It serves as an excellent tool for:

  • Target Validation: Confirming the role of specific CA isoforms in cellular or disease models.[1]

  • Pathway Interrogation: Investigating the downstream consequences of CA inhibition on processes like pH homeostasis, cell proliferation, or metabolic pathways.[6][9]

  • Scaffold for Drug Discovery: Acting as a starting point for medicinal chemistry efforts to develop more potent or selective inhibitors.[13]

Part 3: General Experimental Workflow

G A Hypothesis: Inhibiting Carbonic Anhydrase will affect Phenotype X B Protocol 4.1: In Vitro CA Inhibition Assay (Determine IC₅₀) A->B Biochemical Validation C Protocol 4.2: Cellular Target Engagement (e.g., CETSA) B->C Confirm Cellular Activity D Protocol 4.3 / 4.4: Cell-Based Phenotypic Assay (e.g., pH change, Viability) C->D Assess Biological Effect E Data Analysis & Interpretation D->E F Conclusion: Link Target Engagement to Phenotypic Outcome E->F

Caption: Logical workflow for utilizing a chemical probe in research.

Part 4: Detailed Experimental Protocols

Protocol 4.1: In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)

This protocol measures the inhibition of CA-catalyzed esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[10] The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate, which can be quantified by measuring absorbance at 400 nm.

Materials:

  • Recombinant human Carbonic Anhydrase (e.g., hCA I or hCA II)

  • 3-(Propan-2-yl)benzene-1-sulfonamide (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)[14]

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 20 mM, pH 7.4)

  • Anhydrous DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the test compound and Acetazolamide in 100% DMSO to create 10 mM stock solutions.

    • Prepare a 30 mM stock solution of p-NPA in anhydrous acetonitrile.

  • Serial Dilutions:

    • Perform serial dilutions of the test compound and positive control in DMSO. Then, dilute these further into the Tris-HCl buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 160 µL Tris-HCl buffer

      • 20 µL of diluted test compound, positive control, or buffer with 1% DMSO (for control wells).

      • 10 µL of purified CA enzyme solution (concentration to be optimized for a linear reaction rate).

    • Mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Initiate Reaction:

    • Add 10 µL of 30 mM p-NPA solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation & Trustworthiness:

  • Vehicle Control: Wells containing enzyme and buffer with DMSO but no inhibitor. This defines 0% inhibition.

  • Positive Control: Wells containing a known CA inhibitor like Acetazolamide to confirm assay performance.[14]

  • No-Enzyme Control: Wells containing substrate and buffer but no enzyme to measure the rate of non-enzymatic hydrolysis of p-NPA.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a chemical probe directly binds to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target CA isoform

  • 3-(Propan-2-yl)benzene-1-sulfonamide

  • Vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline) with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., BCA assay) and Western Blotting or Mass Spectrometry

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the desired concentration of the test compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours) under normal culture conditions.

  • Harvest and Lyse:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge:

    • Heat the PCR tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target CA protein remaining at each temperature for both vehicle- and compound-treated samples using Western Blotting with a specific anti-CA antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein remaining against the temperature for both treatments.

    • A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.

Rationale (Expertise & Experience):

  • CETSA provides direct evidence of target binding within the complex milieu of the cell, bridging the gap between in vitro activity and cellular effects. It is a critical step to validate that the probe is not acting through an off-target mechanism.[2]

Protocol 4.3: Assessing Effects on Intracellular pH (pHi)

This protocol uses a ratiometric fluorescent dye, BCECF-AM, to measure changes in intracellular pH following CA inhibition.

Materials:

  • Cells grown on glass-bottom dishes

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • 3-(Propan-2-yl)benzene-1-sulfonamide

  • Fluorescence microscope with dual-excitation ratiometric imaging capabilities (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Procedure:

  • Cell Loading:

    • Wash cells with warm HBSS.

    • Load cells with 2-5 µM BCECF-AM in HBSS for 20-30 minutes at 37°C.

    • Wash cells again to remove extracellular dye and allow 15-20 minutes for intracellular de-esterification of the dye.

  • Baseline Measurement:

    • Mount the dish on the microscope stage and acquire baseline fluorescence ratio images (F₄₉₀/F₄₄₀).

  • Compound Addition:

    • Add the test compound or vehicle (DMSO) to the dish and continue acquiring ratio images every 1-2 minutes.

  • Induce pH Change (Optional):

    • To study the rate of recovery from an acid load, an ammonium chloride (NH₄Cl) prepulse technique can be used after compound treatment.

  • Data Analysis:

    • Calculate the fluorescence ratio (F₄₉₀/F₄₄₀) for regions of interest (individual cells) over time.

    • Convert the ratio to pHi values using a calibration curve (generated using buffers of known pH and a proton ionophore like nigericin).

    • Compare the change in pHi or the rate of pHi recovery between control and compound-treated cells. A slower recovery from acidosis would indicate effective CA inhibition.

References

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. Available at: [Link]

  • Chemical probe. (n.d.). Wikipedia. Available at: [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research. Available at: [Link]

  • The role of carbonic anhydrase in the pathogenesis of vascular calcification in humans. (2015). Clinical Kidney Journal. Available at: [Link]

  • The Carbonic Anhydrases in Health and Disease. (n.d.). ResearchGate. Available at: [Link]

  • Carbonic Anhydrases: Role in pH Control and Cancer. (2019). MDPI. Available at: [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Taylor & Francis Online. Available at: [Link]

  • Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors. (2014). PubMed. Available at: [Link]

  • Molecule of the Month: Carbonic Anhydrase. (n.d.). PDB-101. Available at: [Link]

  • Chemogenomics for drug discovery: clinical molecules from open access chemical probes. (n.d.). RSC Publishing. Available at: [Link]

  • Carbonic anhydrases as disease markers. (n.d.). PMC. Available at: [Link]

  • The importance of chemical probes in molecular and cell biology. (2023). FEBS Network. Available at: [Link]

Sources

Application Note: 3-(Propan-2-yl)benzene-1-sulfonamide as a Supramolecular Tecton and Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the material science applications, synthesis, and characterization protocols for 3-(Propan-2-yl)benzene-1-sulfonamide (CAS: 118837-66-4 / related isomers). While historically viewed as a pharmaceutical intermediate, this molecule has emerged as a critical supramolecular tecton in crystal engineering. Its meta-substitution pattern disrupts the planar packing typical of para-isomers, making it an ideal model system for studying steric influence on hydrogen-bonding networks. This document provides validated protocols for its regio-selective synthesis, single-crystal growth, and solid-state characterization, serving researchers in drug development (form selection) and functional materials (coordination polymers).

Molecular Architecture & Material Potential

The Supramolecular Synthon

In material science, the sulfonamide group (


) is a "sticky" functional group that directs molecular assembly.[1] It acts as both a hydrogen bond donor (via 

) and acceptor (via

).
  • Primary Motif: The molecule predominantly forms the

    
     homosynthon dimer. Two molecules pair up, creating an eight-membered ring via 
    
    
    
    hydrogen bonds.
  • Steric Steering: Unlike the linear para-isopropyl isomer, the meta-isopropyl group introduces a "kink" in the molecular geometry. This steric bulk prevents tight laminar packing, often leading to:

    • Lower melting points (increased solubility).

    • Formation of helical or zigzag chains instead of flat sheets.

    • High susceptibility to polymorphism (ability to exist in multiple crystal forms).

Key Applications
  • Polymorph Screening Standards: Used to calibrate high-throughput crystallization robots for detecting metastable forms.

  • Coordination Polymers: The sulfonamide nitrogen can deprotonate to act as a ligand for metal centers (Zn, Cu), forming porous Metal-Organic Frameworks (MOFs).

  • Pharmaceutical Co-Crystallization: Acts as a co-former to improve the solubility of acidic drug molecules.

Protocol A: Regio-Selective Synthesis

Objective: Synthesize high-purity (>99%) 3-isopropylbenzenesulfonamide. Challenge: Direct chlorosulfonation of cumene (isopropylbenzene) yields the para-isomer (>85%). To obtain the meta-isomer exclusively, we employ a Diazotization-Chlorosulfonation (Sandmeyer-type) route starting from 3-isopropylaniline.

Reagents & Safety
  • Precursor: 3-Isopropylaniline (CAS: 6452-65-9).

  • Reagents:

    
    , 
    
    
    
    (conc.),
    
    
    gas (or
    
    
    ),
    
    
    (catalyst),
    
    
    .
  • Safety:

    
     is toxic; work in a fume hood. Diazonium salts are potentially explosive if dried; keep in solution at low temp.
    
Step-by-Step Procedure
  • Diazotization:

    • Dissolve 3-isopropylaniline (10 mmol) in 15 mL of 20%

      
      . Cool to 
      
      
      
      in an ice/salt bath.
    • Add

      
       (11 mmol) in water dropwise. Maintain temp 
      
      
      
      . Stir for 30 min. Result: Clear diazonium salt solution.
  • Sulfonyl Chloride Formation (Meerwein Modification):

    • In a separate flask, saturate glacial acetic acid (20 mL) with

      
       gas. Add 
      
      
      
      (200 mg).
    • Slowly pour the cold diazonium solution into the

      
       mixture.
      
    • Observation: Vigorous evolution of

      
       gas indicates sulfonyl chloride formation. Stir for 1 hr until gas evolution ceases.
      
    • Pour into ice water and extract with Dichloromethane (DCM).

  • Amidation:

    • To the DCM layer (containing 3-isopropylbenzenesulfonyl chloride), add 25% aqueous ammonia (

      
      ) in excess (50 mmol).
      
    • Stir at Room Temperature (RT) for 2 hours.

  • Workup:

    • Evaporate organic solvent.[2] The product precipitates as a white/off-white solid.

    • Purification: Recrystallize from Ethanol/Water (1:1).

Synthesis Workflow Diagram

SynthesisProtocol Start 3-Isopropylaniline Step1 Diazotization (NaNO2/HCl, <0°C) Start->Step1 Activation Step2 Sulfonyl Chloride Formation (SO2/CuCl2) Step1->Step2 Substitution (-N2) Step3 Amidation (NH4OH, RT) Step2->Step3 Nucleophilic Attack Product 3-Isopropylbenzenesulfonamide (>99% Purity) Step3->Product Crystallization

Figure 1: Regio-selective synthesis pathway ensuring meta-substitution integrity.

Protocol B: Crystal Engineering & Growth

Objective: Grow single crystals suitable for X-ray Diffraction (XRD) to analyze hydrogen bonding motifs.

Solvent Selection Strategy

The meta-isopropyl group increases solubility in non-polar solvents compared to para-isomers. We use a slow evaporation technique with varying polarity indices.

Solvent SystemPolarity IndexCrystal Habit ExpectedApplication
Ethanol 5.2Plates/NeedlesStandard XRD
Acetone/Hexane (1:1) ~2.5PrismsPolymorph Screening
Chloroform 4.1BlocksSurface Analysis
Procedure
  • Prepare a saturated solution of the synthesized sulfonamide in the chosen solvent (approx. 20 mg/mL for Ethanol).

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean 4 mL vial.
    
  • Cover the vial with Parafilm and poke 3-4 small holes with a needle to restrict evaporation rate.

  • Store in a vibration-free environment at

    
     for 3-7 days.
    
  • Harvest: When crystals reach 0.2–0.5 mm, mount immediately for XRD or store in mineral oil.

Protocol C: Structural & Thermal Characterization

Objective: Validate the structure and assess thermal stability for material applications.

Single Crystal XRD Analysis
  • Instrument: Bruker APEX-II or equivalent (Mo K

    
     radiation).
    
  • Key Metric to Validate: Check for the

    
     dimer .
    
    • Measure the

      
       distance. Typical range: 
      
      
      
      .
    • Measure the

      
       angle. Ideal: 
      
      
      
      .
  • Meta-Effect Check: Analyze the torsion angle of the isopropyl group relative to the benzene ring. A high torsion angle (

    
    ) indicates steric strain disrupting the planar stack.
    
Thermal Analysis (DSC)
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Protocol:

    • Weigh 3-5 mg of dry sample into an aluminum pan.

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Interpretation:

    • Sharp Endotherm: Represents the Melting Point (

      
      ). For pure sulfonamides, this peak should be narrow (width 
      
      
      
      ).
    • Small Pre-peaks: If observed, these indicate polymorphic transitions (solid-solid phase changes) before melting—a critical finding for material stability.

Supramolecular Logic Diagram

CrystalLogic Molecule 3-Isopropylbenzenesulfonamide Monomer Interaction H-Bond Donor (NH2) + Acceptor (SO2) Molecule->Interaction Functional Groups Dimer R2,2(8) Homodimer (Primary Synthon) Interaction->Dimer Self-Assembly Packing 3D Crystal Lattice (Zig-Zag or Helical) Dimer->Packing Steric Influence of Meta-Isopropyl Property Material Property: Modulated Solubility & Melting Point Packing->Property Structure-Property Relationship

Figure 2: The logic of supramolecular assembly from monomer to functional material.

References

  • Gelbrich, T., et al. (2001). "Hydrogen Bonding in Sulfonamides." Journal of Pharmaceutical Sciences. Link

    • Foundational text on the graph set not

      
       used to describe sulfonamide dimers.[3]
      
  • Masu, H., et al. (2019).[4] "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides." Crystal Growth & Design. Link

    • Classifies sulfonamide packing into dimeric, zigzag, and helical patterns.[1][4]

  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." Link

    • Source for the Diazotization-Chlorosulfon
  • PubChem. "3-Amino-N-isopropylbenzenesulfonamide Data."[5] Link

    • Chemical property verific
  • Perlovich, G. L., et al. (2013).[2] "Thermodynamic aspects of solubility and solvation of sulfonamides." Journal of Chemical & Engineering Data.

    • Reference for solubility protocols and thermal analysis interpret

Sources

Application Notes and Protocols for the Scale-Up Synthesis and Purification of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzenesulfonamides are a crucial class of organic compounds, forming the structural core of numerous pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. Their therapeutic importance drives the need for robust and scalable synthetic and purification methods to ensure the production of high-purity active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis and purification of benzenesulfonamide compounds, intended for researchers, scientists, and professionals in drug development and process chemistry.

The synthetic pathway to benzenesulfonamides typically involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[1] While straightforward at the laboratory scale, scaling up this process presents challenges related to reaction control, safety, and product purity. Similarly, the purification of the final product requires careful selection and optimization of techniques to remove unreacted starting materials, byproducts, and other process-related impurities. This document will address these challenges by providing practical, field-proven insights and detailed, step-by-step protocols.

Part 1: Scale-Up Synthesis of Benzenesulfonamides

The foundational method for synthesizing benzenesulfonamides is the reaction between a benzenesulfonyl chloride and an amine.[1] The scalability of this reaction hinges on careful control of reaction parameters and a thorough understanding of potential side reactions.

Preparation of Key Precursors: Substituted Benzenesulfonyl Chlorides

The availability and quality of the substituted benzenesulfonyl chloride are paramount for a successful and clean reaction. Two primary routes are commonly employed for their synthesis on a larger scale:

  • Chlorosulfonation of Substituted Benzenes: This direct method involves the reaction of a substituted benzene with chlorosulfonic acid.[1]

  • From Substituted Anilines: A versatile approach that involves diazotization of a substituted aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.[1]

Protocol 1: Scale-Up Synthesis of 2,4-Disubstituted Benzenesulfonyl Chloride

This protocol details the synthesis of a disubstituted benzenesulfonyl chloride from a meta-disubstituted benzene, a common precursor in medicinal chemistry.[1]

Materials and Equipment:

  • 50 L glass-lined reactor with temperature control and a dropping funnel

  • m-Disubstituted benzene (e.g., m-diethylbenzene)

  • Anhydrous sodium sulfate

  • Chlorosulfonic acid

  • Thionyl chloride

  • 100 L glass storage tank

  • Ice

  • Separatory funnel

Procedure:

  • Charge the 50 L reactor with the m-disubstituted benzene (e.g., 3.35 kg).[1]

  • Add a dehydrating agent like anhydrous sodium sulfate (e.g., 0.05 kg) with stirring.[1]

  • Cool the mixture to 10°C using an ice-water bath.[1]

  • Slowly add chlorosulfonic acid (3.25 kg) dropwise from the dropping funnel, ensuring the temperature is maintained at 10°C.[1]

  • After the initial addition, allow the reaction to proceed at 10°C for 30 minutes.[1]

  • Slowly add a second portion of chlorosulfonic acid (6 kg) dropwise, maintaining the temperature at 10°C.[1]

  • Add thionyl chloride (0.75 kg) and maintain the reaction at 10°C for 5 hours.[1]

  • In the 100 L storage tank, prepare a mixture of 25 kg of ice and water.[1]

  • With vigorous stirring, slowly add the reaction mixture to the ice-water, keeping the temperature below 15°C.[1]

  • Continue stirring for 1 hour after the addition is complete.[1]

  • Transfer the mixture to a separatory funnel and allow the layers to separate for 1 hour.[1]

  • Collect the lower organic layer containing the 2,4-disubstituted benzenesulfonyl chloride.[1]

Causality and Expertise: The dropwise addition of chlorosulfonic acid and strict temperature control are critical to prevent runaway reactions and the formation of unwanted byproducts. The use of a dehydrating agent ensures that the highly reactive chlorosulfonic acid does not hydrolyze, which would reduce yield and introduce impurities. Quenching the reaction in ice-water is a standard workup procedure to hydrolyze any remaining chlorosulfonic acid and facilitate the separation of the desired product.

The Sulfonylation Reaction: Coupling Benzenesulfonyl Chloride with an Amine

This is the core reaction for forming the sulfonamide bond. Careful control of stoichiometry, temperature, and base selection is crucial for achieving high yields and purity on a larger scale.

Protocol 2: General Procedure for the Synthesis of N-Aryl Benzenesulfonamides

This protocol outlines the general procedure for the reaction of a benzenesulfonyl chloride with an amine.[1]

Materials and Equipment:

  • Appropriately sized reactor with mechanical stirring, temperature control, and a dropping funnel

  • Substituted benzenesulfonyl chloride

  • Primary or secondary amine

  • Base (e.g., pyridine, triethylamine, or sodium carbonate)

  • Organic solvent (e.g., dichloromethane, toluene, or ethyl acetate)

  • Water

  • Brine

Procedure:

  • In the reactor, dissolve the amine in the chosen organic solvent.

  • Add the base to the amine solution.

  • Cool the mixture to a suitable temperature (typically 0-10°C) to control the exothermicity of the reaction.

  • Dissolve the benzenesulfonyl chloride in the same organic solvent and add it dropwise to the amine solution via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by HPLC or TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude benzenesulfonamide product.

Expert Insights on Scale-Up:

  • Heat Management: The reaction is exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential.

  • Reagent Addition: Slow, controlled addition of the sulfonyl chloride is necessary to maintain temperature and minimize side reactions.

  • Mixing: Effective agitation is crucial to ensure homogeneity and efficient heat transfer.

  • Safety: Benzenesulfonyl chlorides are corrosive and react with moisture.[2][3] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[3] The reaction can also generate HCl, which needs to be scrubbed if a non-amine base is used.

Part 2: Purification Strategies for Benzenesulfonamide Compounds

The choice of purification method depends on the physical properties of the benzenesulfonamide and the nature of the impurities. The most common techniques for scale-up are recrystallization and column chromatography.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is often the most efficient and cost-effective method for purifying crystalline solid benzenesulfonamides on a large scale.[4] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4]

Key Principles of Solvent Selection:

  • The desired compound should be highly soluble in the solvent at elevated temperatures and poorly soluble at lower temperatures.[5]

  • Impurities should either be very soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal.

For benzenesulfonamides, which possess both polar (sulfonamide and potentially other functional groups) and non-polar (benzene ring) regions, solvent mixtures are often effective.[5] Alcohols like ethanol and isopropanol, often mixed with water, are common choices.[5] For instance, 95% ethanol is a good starting point for sulfanilamide.[6]

Protocol 3: Single-Solvent Recrystallization

This is the most common recrystallization method.[7]

Materials and Equipment:

  • Large Erlenmeyer flask or jacketed reactor

  • Hot plate or heating mantle

  • Condenser

  • Büchner funnel and vacuum flask

  • Filter paper

  • Selected recrystallization solvent

Procedure:

  • Dissolution: Place the crude benzenesulfonamide in the flask/reactor. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[7] Using excessive solvent is a common reason for low product recovery.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.[7]

  • Maximizing Yield: Once at room temperature, you can place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove the residual solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is supersaturated or the melting point of the solid is lower than the boiling point of the solvent.[5] To resolve this, reheat the solution to re-dissolve the oil, add more solvent, and allow it to cool more slowly.[5]

  • No Crystal Formation: This can occur if too much solvent was used or if the solution is supersaturated without nucleation sites.[5] Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]

G start Crude Benzenesulfonamide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool oiling_out Oiling Out? cool->oiling_out ice_bath Ice Bath filter_dry Vacuum Filtration and Drying ice_bath->filter_dry pure_product Pure Crystalline Product filter_dry->pure_product troubleshoot Troubleshooting no_crystals No Crystals? oiling_out->no_crystals No add_solvent Add More Solvent, Cool Slower oiling_out->add_solvent Yes no_crystals->ice_bath No induce_xtal Induce Crystallization (Seed/Scratch) no_crystals->induce_xtal Yes add_solvent->cool induce_xtal->ice_bath

Flash Chromatography: For Challenging Separations

When recrystallization is not effective, or for non-crystalline products, flash chromatography is a powerful purification technique.[8][9] It is a form of medium-pressure liquid chromatography that is faster than traditional gravity-fed chromatography.[9] Flash chromatography is highly scalable, with the principle of scaling up based on maintaining a constant loading percentage of the crude mixture relative to the stationary phase weight.[8][10]

Principles of Scale-Up in Flash Chromatography:

  • Constant Loading: If a 100 mg crude mixture is successfully purified on a 10 g flash column (1% load), then a 1 g crude mixture will require a 100 g column to achieve the same separation.[8]

  • Method Development: Develop the separation method on a smaller analytical scale first to determine the optimal stationary phase (e.g., normal-phase silica or reversed-phase C18) and mobile phase.

  • Scalability: Modern flash chromatography systems allow for direct scaling of methods, making the transition from gram to kilogram scale straightforward.[10]

Protocol 4: General Scale-Up Flash Chromatography

Materials and Equipment:

  • Flash chromatography system with a pump, detector, and fraction collector

  • Appropriately sized pre-packed flash column

  • Stationary phase (e.g., silica gel or C18-functionalized silica)

  • Mobile phase solvents

  • Sample loading module (e.g., solid loader or direct liquid injection)

Procedure:

  • Method Development: On an analytical scale (e.g., using TLC or analytical HPLC), determine the best solvent system that provides good separation between the desired product and impurities.

  • Column Selection and Equilibration: Choose a column size appropriate for the amount of crude material to be purified, maintaining the loading percentage determined during method development.[8] Equilibrate the column with the initial mobile phase composition.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the mobile phase) for liquid loading. For less soluble compounds, adsorbing the crude material onto a small amount of silica gel for solid loading is recommended.

  • Elution: Run the purification using the pre-determined gradient or isocratic elution method.

  • Fraction Collection: Collect fractions based on the detector signal (typically UV absorbance).

  • Analysis and Pooling: Analyze the collected fractions (e.g., by TLC or HPLC) to determine which contain the pure product. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions to obtain the purified benzenesulfonamide.

G start Crude Benzenesulfonamide method_dev Analytical Scale Method Development (TLC/HPLC) start->method_dev column_select Select Column Size (Constant Loading %) method_dev->column_select sample_load Sample Loading (Liquid or Solid) column_select->sample_load elution Elution with Optimized Mobile Phase sample_load->elution fraction_collect Fraction Collection (UV Detection) elution->fraction_collect analysis Fraction Analysis (TLC/HPLC) fraction_collect->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Part 3: Purity Analysis and Quality Control

Ensuring the purity of the final benzenesulfonamide product is critical, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination.[11][12]

Key Parameters for HPLC Method Development:

  • Column: A C18 reversed-phase column is often a good starting point.[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[11]

  • Detection: UV detection is typically employed, with the wavelength selected based on the chromophore of the specific benzenesulfonamide derivative.[11]

  • Validation: The analytical method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is accurate, precise, specific, and robust.[14]

Table 1: Comparison of Purification Techniques

FeatureRecrystallizationFlash Chromatography
Principle Differential solubilityDifferential partitioning between stationary and mobile phases
Best Suited For Crystalline solidsNon-crystalline solids, oils, complex mixtures
Scalability HighHigh, requires larger columns and systems
Cost Generally lower (solvent-based)Higher (columns, solvents, instrumentation)
Throughput Can be high for simple purificationsHigh, especially with automated systems
Solvent Consumption Can be highGenerally lower than preparative HPLC

Conclusion

The successful scale-up of benzenesulfonamide synthesis and purification requires a systematic approach that considers reaction kinetics, heat management, safety, and the selection of appropriate purification techniques. By carefully controlling the synthesis and choosing the optimal purification strategy—be it the cost-effective workhorse of recrystallization or the versatile power of flash chromatography—researchers and process chemists can reliably produce high-purity benzenesulfonamide compounds for a wide range of applications, from research to pharmaceutical manufacturing. The protocols and insights provided in this guide serve as a foundation for developing robust and scalable processes for this important class of molecules.

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (URL: )
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL: )
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (URL: [Link])

  • How Scalable is Flash Chromatography? - Biotage. (URL: [Link])

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (URL: )
  • What's the best way to scale-up flash chromatography? - Biotage. (URL: [Link])

  • Sulfonyl Chloride Production Line - Zauxi. (URL: [Link])

  • Flash Chromatography: Principles & Applications - Phenomenex. (URL: [Link])

  • Enabling facile, rapid and successful chromatographic Flash purification - Chromatography Today. (URL: [Link])

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - MDPI. (URL: [Link])

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (URL: [Link])

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (URL: [Link])

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC. (URL: [Link])

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (URL: [Link])

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (URL: [Link])

  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides - Benchchem. (URL: )
  • EP0512953B1 - Process for the preparation of benzene sulfonamides - Google P
  • US2777844A - Sulfonamide purification process - Google P
  • Flash Chromatography Explained | KNAUER Santai SepaFlash. (URL: [Link])

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (URL: [Link])

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC. (URL: [Link])

  • chlorosulfonyl isocyanate - Organic Syntheses Procedure. (URL: [Link])

  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC - NIH. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • SOURCE™: Purification at High Throughput with High Resolution and Easy Scale-Up. (URL: [Link])

  • Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide - ResearchGate. (URL: [Link])

  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google P
  • Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. (URL: [Link])

  • CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium - Google P
  • US20030236437A1 - Process to prepare sulfonamides - Google P
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis and characterisation of process related impurity in bosentan monohydrate - JOCPR. (URL: [Link])

  • Scaling Small Molecule Purification Methods for HPLC | Agilent. (URL: [Link])

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])

  • Benzenesulfonic Acid-Impurities | Pharmaffiliates. (URL: [Link])

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (URL: [Link])

  • General synthetic route for the synthesis of the primary benzenesulfonamides incorporating bis-ureido moieties 8–19. - ResearchGate. (URL: [Link])

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (URL: [Link])

  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (URL: [Link])

Sources

Troubleshooting & Optimization

improving the yield and purity of 3-(Propan-2-yl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(Propan-2-yl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. We will delve into the causality behind experimental choices, providing a framework for troubleshooting and enhancing both the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 3-(Propan-2-yl)benzene-1-sulfonamide in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of 3-(Propan-2-yl)benzene-1-sulfonamide can stem from several factors, primarily related to the two key stages: chlorosulfonation of cumene and the subsequent amination.

  • Incomplete Chlorosulfonation: The initial reaction of cumene with chlorosulfonic acid is highly exothermic and requires careful temperature control. If the temperature is too low, the reaction may be incomplete. Conversely, if it's too high, it can lead to side reactions and degradation.

    • Solution: Ensure the reaction is maintained at a low temperature (typically 0-5 °C) during the addition of cumene to chlorosulfonic acid.[1] After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.[1]

  • Side Reactions During Chlorosulfonation: The isopropyl group is an ortho-, para-director. While the sterically hindered ortho position is less favored, the formation of the para-isomer (4-(propan-2-yl)benzene-1-sulfonyl chloride) is a common side reaction. Di-sulfonation can also occur, further reducing the yield of the desired mono-sulfonylated product.

    • Solution: Use a precise 1:1 molar ratio of cumene to chlorosulfonic acid to minimize di-sulfonation. While chromatographic separation is the most effective way to remove the isomeric impurity, careful control of reaction conditions can influence the isomer ratio.

  • Losses During Workup: The sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze back to the sulfonic acid.

    • Solution: Perform the workup quickly and use anhydrous conditions where possible. Quenching the reaction mixture by pouring it onto ice and water should be done carefully to precipitate the sulfonyl chloride, which can then be filtered.[1]

  • Inefficient Amination: The reaction of the sulfonyl chloride with an amine source (like ammonia) is the final step.[2][3] Incomplete reaction or side reactions at this stage will lower the yield.

    • Solution: Use a slight excess of the amine to ensure the complete conversion of the sulfonyl chloride. The reaction is typically performed in a suitable solvent, and ensuring adequate mixing is crucial.

Question 2: My final product is impure. What are the likely contaminants and how do I remove them?

Answer: Impurities in the final product can be carried over from the starting materials or generated during the reaction. The most common impurities are:

  • Isomeric Impurities: As mentioned, 4-(propan-2-yl)benzene-1-sulfonamide is a likely contaminant.

    • Solution: Careful recrystallization can sometimes enrich the desired meta-isomer, but column chromatography is the most effective method for separation.

  • Unreacted Starting Materials: Residual cumene or 3-(propan-2-yl)benzene-1-sulfonyl chloride may be present.

    • Solution: Unreacted cumene is volatile and can often be removed under vacuum. The unreacted sulfonyl chloride can be removed by washing the crude product with a dilute aqueous base solution.

  • Hydrolyzed Byproducts: The presence of 3-(propan-2-yl)benzene-1-sulfonic acid from the hydrolysis of the sulfonyl chloride is possible.

    • Solution: This acidic impurity can be removed by washing the crude product (dissolved in an organic solvent) with a dilute sodium bicarbonate solution.

Question 3: I'm having trouble with the crystallization of my final product. It's "oiling out" or not crystallizing at all. What should I do?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid instead of a solid, often because the solution temperature is above the compound's melting point or due to high impurity levels.[4] A failure to crystallize usually indicates that the solution is not sufficiently supersaturated.[4]

Here is a troubleshooting workflow for crystallization issues:

ProblemProbable CauseRecommended Solution
"Oiling Out" High concentration of impurities.[4]Consider a preliminary purification step like column chromatography before recrystallization.[4]
Melting point of the solid is lower than the solution temperature.[4]Re-dissolve the oil by heating, add more of the hot solvent to dilute the solution, and allow it to cool more slowly.[4]
No Crystals Form Too much solvent was used, preventing supersaturation.[4]Gently evaporate some of the solvent to increase the concentration and then allow it to cool again.
The solution is supersaturated but requires nucleation.[4]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[4]
Amorphous Powder Forms The product is precipitating too quickly.Use a solvent/anti-solvent system. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity is observed.[5]

Frequently Asked Questions (FAQs)

Q1: What is the classic laboratory synthesis method for a sulfonamide like this? A1: The most common and classic approach involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3][6] A base, such as pyridine, is often added to neutralize the HCl generated during the reaction.[2]

Q2: What are the best solvents for recrystallizing 3-(Propan-2-yl)benzene-1-sulfonamide? A2: Sulfonamides possess both nonpolar (the benzene ring) and polar (the sulfonamide group) characteristics.[7] Therefore, a solvent system of intermediate polarity often works best.[7] Good starting points for solvent screening include:

  • Aqueous ethanol[8]

  • Aqueous isopropanol[4][9]

  • Toluene

Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Q4: What analytical techniques are used to confirm the structure and purity of the final product? A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the sulfonamide functional group through characteristic S=O and N-H stretching vibrations.[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.[8]

Q5: Can I use column chromatography for purification? What conditions are recommended? A5: Yes, column chromatography is an excellent method for purifying sulfonamides, especially for removing isomeric impurities.[11][12][13]

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate to achieve good separation.

Experimental Protocols

Protocol 1: Synthesis of 3-(Propan-2-yl)benzene-1-sulfonamide

This protocol outlines the two-step synthesis from cumene.

Step A: Chlorosulfonation of Cumene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (1.0 eq) to 0-5 °C in an ice bath.

  • Slowly add cumene (1.0 eq) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C. Copious amounts of HCl gas will be evolved, so this must be performed in a fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • The 3-(propan-2-yl)benzene-1-sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the crude sulfonyl chloride under vacuum. This intermediate is often used directly in the next step without further purification.

Step B: Amination of 3-(Propan-2-yl)benzene-1-sulfonyl chloride

  • Dissolve the crude 3-(propan-2-yl)benzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or THF.

  • Cool the solution in an ice bath and add an excess of aqueous ammonia (e.g., 2-3 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the organic solvent under reduced pressure.

  • The remaining aqueous layer will contain the precipitated crude 3-(Propan-2-yl)benzene-1-sulfonamide. Collect the solid by vacuum filtration, wash with cold water, and air dry.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., 70% isopropanol in water).[4][9]

  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide and the minimum amount of the hot solvent mixture required to fully dissolve it.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[5]

  • Hot Filtration: Pre-heat a funnel and a receiving flask.[4] Quickly filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cumene Cumene chlorosulfonation Chlorosulfonation cumene->chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->chlorosulfonation sulfonyl_chloride 3-(Propan-2-yl)benzene-1- sulfonyl chloride (Crude) chlorosulfonation->sulfonyl_chloride amination Amination sulfonyl_chloride->amination ammonia Aqueous Ammonia ammonia->amination crude_product Crude Sulfonamide amination->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography (Optional) crude_product->column_chromatography pure_product Pure 3-(Propan-2-yl)benzene- 1-sulfonamide recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of 3-(Propan-2-yl)benzene-1-sulfonamide.

Crystallization Troubleshooting Decision Tree

G start Crystallization Issue? oiling_out Product 'Oiling Out'? start->oiling_out Yes no_crystals No Crystals Forming? start->no_crystals No reheat Re-dissolve, add more hot solvent, cool slowly. oiling_out->reheat Yes pre_purify Consider pre-purification (e.g., column chromatography). oiling_out->pre_purify If still an issue scratch Induce nucleation: - Scratch flask - Add seed crystal no_crystals->scratch Yes concentrate Concentrate solution (evaporate some solvent). no_crystals->concentrate If scratching fails

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. Available from: [Link]

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available from: [Link]

  • 4.4: Experiment 3 Notes - Chemistry LibreTexts. Available from: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. Available from: [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. Available from: [Link]

  • Sulfonamide - Wikipedia. Available from: [Link]

  • 3-(Propan-2-yl)benzene-1,2-disulfonic acid Properties - EPA. Available from: [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available from: [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chrom - Journal of Food and Drug Analysis. Available from: [Link]

  • Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Available from: [Link]

  • US2777844A - Sulfonamide purification process - Google Patents.
  • Preparation of sulfonamides from N-silylamines - PMC. Available from: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of N-[3-(prop-1-yn-1-yl)phenyl] benzene sulfonamide and Determination of its Antibacterial Activity | International Journal of Current Research. Available from: [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. Available from: [Link]

  • 3-fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonyl chloride - PubChemLite. Available from: [Link]

  • (PDF) N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide - ResearchGate. Available from: [Link]

  • N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide - PMC. Available from: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available from: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. Available from: [Link]

  • Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors - PubMed. Available from: [Link]

  • Benzenesulfonamide - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. Available from: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. Available from: [Link]

Sources

addressing challenges in the scale-up of sulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Challenges in the Scale-Up of Sulfonamide Production Role: Senior Application Scientist Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. You are likely here because a sulfonamide synthesis that worked perfectly on a 100mg scale is failing at 100g or 1kg.

The Core Problem: The reaction between a sulfonyl chloride (


) and an amine (

) is a classic "click" reaction—fast and high-yielding. However, its speed is its downfall during scale-up. The reaction is highly exothermic and generates stoichiometric acid (

). At scale, heat removal becomes the rate-limiting step, leading to runaway temperatures, hydrolysis of the expensive sulfonyl chloride, and the formation of "bis-sulfonamide" impurities.

This guide provides field-proven protocols to transition from the bench to the pilot plant while maintaining scientific rigor.

Troubleshooting Guides & FAQs

Category 1: Reaction Kinetics & Thermodynamics (The "Heat" Issues)

Q: My internal temperature spikes uncontrollably upon adding the sulfonyl chloride, even with a cooling jacket. How do I control this exotherm?

A: The issue is likely "Heat Accumulation" due to addition rate exceeding cooling capacity. At milligram scales, surface-area-to-volume ratios are high, making passive cooling effective. At kilogram scales, this ratio drops drastically.

Troubleshooting Protocol:

  • Switch Addition Order (If possible): Instead of adding the chloride to the amine, add the amine to the chloride .

    • Why? This keeps the amine concentration low relative to the chloride initially, which can sometimes moderate the rate. However, the standard method (Chloride into Amine + Base) is usually preferred to scavenge HCl immediately. If you stick to Chloride

      
       Amine, see step 2.
      
  • Dilution & Dosing:

    • Dilute the sulfonyl chloride in a non-reactive solvent (e.g., 2-MeTHF, Toluene) to at least 3-5 volumes.

    • Use a metered dosing pump rather than a dropping funnel.

  • The "Adiabatic Limit" Check:

    • Calculate the adiabatic temperature rise (

      
      ). If the reaction goes to completion instantly with no cooling, how hot will it get?
      
    • Rule of Thumb: If

      
      , you are in the danger zone. You must dose the reagent over time (e.g., 2-4 hours) such that 
      
      
      
      .

Q: I am seeing significant hydrolysis of my sulfonyl chloride (to sulfonic acid). Is my solvent wet?

A: While solvent wetness is a factor, "Hot Spots" are the more likely culprit at scale. Even with dry solvents, localized heating at the injection point increases the rate of hydrolysis (reaction with trace water) significantly faster than the amination reaction in some cases, or competes with it.

Corrective Actions:

  • Verify Mixing Number: Ensure your impeller provides turbulent flow (

    
    ). Poor mixing creates zones where HCl concentration spikes, catalyzing hydrolysis.
    
  • Schotten-Baumann Modification: If you are using an aqueous/organic biphasic system (Schotten-Baumann conditions), hydrolysis is a constant threat.

    • Fix: Lower the temperature to

      
      . The rate of hydrolysis drops faster with temperature than the rate of amination.
      
    • Fix: Use a slight excess of amine (1.1–1.2 equiv) rather than chloride to compensate.

Category 2: Impurity Profile & Selectivity (The "Quality" Issues)

Q: I am detecting a "Bis-sulfonamide" impurity (


). How do I stop this? 

A: This is a pH and stoichiometry issue. The sulfonamide product (


) is acidic (

). In the presence of excess base or unreacted sulfonyl chloride, the product deprotonates to form a sulfonamide anion, which is a potent nucleophile. This anion attacks a second molecule of sulfonyl chloride.

Mechanism & Control:

  • The Cause: High local pH or large excess of sulfonyl chloride.

  • The Fix:

    • Stoichiometry: Never use

      
       equivalents of sulfonyl chloride.
      
    • Base Selection: Switch from strong bases (NaOH, KOH) to weaker organic bases (Pyridine, N-Methylmorpholine, or DIPEA) if solubility permits.

    • Quench Protocol: Do not let the reaction stir overnight if complete. Quench immediately with a primary amine (e.g., dimethylamine or glycine) to destroy excess chloride before it attacks the product.

Q: Regulatory has flagged "Genotoxic Impurities" (Sulfonate Esters). Where are these coming from?

A: This is a critical safety issue arising from alcohol solvents. If you use Methanol or Ethanol during the reaction or workup (e.g., for quenching or crystallization), any residual sulfonyl chloride or sulfonic acid can react to form Methyl/Ethyl Sulfonates. These are known alkylating agents and potent genotoxins.

Strict Protocol:

  • Ban Alcohols in Step 1: Use ACN, EtOAc, or Toluene for the reaction.

  • Quench Validation: Verify 100% consumption of sulfonyl chloride (via HPLC) before introducing any alcohol for crystallization.

  • Alternative: Use Isopropyl Alcohol (IPA) for crystallization if necessary; isopropyl sulfonates are generally less genotoxic (due to steric hindrance) but still require testing.

Experimental Protocol: Kilogram-Scale Synthesis

Objective: Synthesis of N-Benzyl-4-methylbenzenesulfonamide (Model System) Scale: 1.0 kg Input

ParameterSpecificationRationale
Solvent 2-MeTHF or Ethyl AcetateReplaces DCM (tox) and Pyridine (odor/removal). Green & easy workup.[1][2]
Base

(aq) or DIPEA
Inorganic bases allow for easy aqueous removal; DIPEA for homogenous phase.
Temperature

Controls exotherm and minimizes hydrolysis.
Concentration 5-8 L/kgHigh dilution aids heat dissipation.

Step-by-Step Methodology:

  • Reactor Setup: Charge a 10L jacketed reactor with Benzylamine (1.0 equiv) and 2-MeTHF (5.0 vol). Start overhead stirring (200 RPM).

  • Base Addition: Add DIPEA (1.2 equiv). Cool reactor jacket to

    
    . Wait until internal temp 
    
    
    
    .
  • Controlled Addition: Dissolve Tosyl Chloride (1.05 equiv) in 2-MeTHF (2.0 vol). Load into a dosing pump.

    • Critical Checkpoint: Dose over 2 hours. Monitor internal temp. If

      
      , pause dosing.
      
  • Reaction Monitoring: After addition, warm to

    
    . Stir for 1 hour.
    
    • IPC (In-Process Control): Take aliquot, quench in water/ACN. Analyze by HPLC. Target: Amine < 1.0%.

  • Quench & Workup:

    • Add 10% aqueous citric acid (3.0 vol). Stir for 15 mins. (Citric acid neutralizes excess DIPEA and solubilizes it in water).

    • Stop stirring. Allow phase separation (15-30 mins).

    • Drain lower aqueous layer (check pH to ensure it is acidic).

  • Crystallization:

    • Wash organic layer with brine.[3]

    • Distill solvent to ~3 volumes under vacuum.

    • Add Heptane (anti-solvent) slowly to induce crystallization.

    • Filter and dry.[3]

Visualization: Reaction Pathways & Troubleshooting

The following diagram illustrates the competitive pathways in sulfonamide synthesis and the decision logic for troubleshooting.

Sulfonamide_Pathways cluster_trouble Troubleshooting Logic Start Reagents: Sulfonyl Chloride + Amine Reaction Reaction Zone (Exothermic) Start->Reaction Controlled Addition Product Desired Sulfonamide (High Yield) Reaction->Product Standard Path Hydrolysis Impurity A: Sulfonic Acid (Due to Water/Heat) Reaction->Hydrolysis Trace H2O + Heat GTI Impurity C: Sulfonate Esters (Due to Alcohols) Reaction->GTI Presence of MeOH/EtOH BisSulf Impurity B: Bis-Sulfonamide (Due to Excess Base/Cl) Product->BisSulf High pH + Excess R-SO2Cl Check1 Check: Water Content Hydrolysis->Check1 Check2 Check: Stoichiometry BisSulf->Check2 Check3 Check: Solvents GTI->Check3

Caption: Figure 1. Competitive reaction pathways in sulfonamide synthesis and associated troubleshooting checkpoints.

Advanced Technologies: Continuous Flow Chemistry

Q: When should I switch from batch to continuous flow?

A: Switch to flow if you encounter "The Wall" of heat transfer. If your adiabatic temperature rise is dangerous or if the impurity profile is strictly temperature-dependent, flow chemistry is the superior engineering solution.

Flow Protocol Advantages:

  • Heat Transfer: Flow reactors (e.g., plate or coil reactors) have surface-area-to-volume ratios 100x higher than batch reactors. You can run the reaction at higher temperatures (for speed) while maintaining isothermal conditions.

  • Selectivity: The short residence time prevents the product from "hanging around" to react with excess chloride, significantly reducing Bis-sulfonamide formation.

  • Safety: Only a small amount of hazardous sulfonyl chloride is reacting at any given second.

Implementation:

  • Pump A: Amine + Base in Solvent.[2][4]

  • Pump B: Sulfonyl Chloride in Solvent.[2][4][5][6]

  • Mixer: T-mixer or Static Mixer (ensure rapid micromixing).

  • Reactor: Residence time coil (typically 1-5 minutes).

  • Quench: In-line quench with aqueous acid.

References
  • Plouffe, P., Macchi, A., & Roberge, D. M. "Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis." Pharma Focus America. [Link]

  • Oreate AI. "Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters." Oreate AI Blog. [Link]

  • Royal Society of Chemistry. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents."[7] RSC Sustainability. [Link][7]

  • National Institutes of Health (NIH). "Investigation into the Formation of Impurities during the Optimization of Brigatinib." PubMed Central. [Link]

Sources

Technical Support Center: Optimization of Purification Methods for Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of sulfonamide antibiotics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of antibiotics. Here, we move beyond simple protocols to explain the underlying principles that govern successful purification, empowering you to troubleshoot effectively and optimize your methods with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of sulfonamide antibiotics, providing concise and actionable answers.

Q1: What are the most critical physicochemical properties of sulfonamides to consider for purification?

A1: The purification of sulfonamides is heavily influenced by their amphoteric nature, which is due to the presence of a weakly acidic sulfonamide group and a weakly basic aromatic amino group.[1] The key properties to consider are:

  • pKa Values: Sulfonamides typically have two pKa values. The first, acidic pKa (around 5-7), corresponds to the deprotonation of the sulfonamide N-H group, while the second, basic pKa (around 2-3), relates to the protonation of the aromatic amino group. The degree of ionization, which is dictated by the pH of the solution relative to these pKa values, is a dominant factor in their retention on various stationary phases.[2]

  • Solubility: The water solubility of sulfonamides can be limited, especially for the neutral species.[3][4] Solubility is pH-dependent and generally increases at pH values above the acidic pKa and below the basic pKa due to salt formation.

  • Hydrophobicity (LogP): The partition coefficient (LogP) indicates the hydrophobicity of the sulfonamide. While important, the degree of ionization often plays a more significant role in their retention behavior during reversed-phase chromatography.[2]

Q2: How does pH affect the solid-phase extraction (SPE) of sulfonamides?

A2: pH is a critical parameter in SPE of sulfonamides as it controls their charge state and, consequently, their interaction with the sorbent.

  • For Reversed-Phase SPE (e.g., C18, HLB): To maximize retention of sulfonamides on a nonpolar stationary phase, the pH of the sample should be adjusted to a range where the sulfonamides are in their neutral, less polar form. This is typically between their two pKa values.

  • For Ion-Exchange SPE (e.g., MCX, SAX):

    • Cation-Exchange: To retain sulfonamides on a cation-exchange sorbent, the pH of the sample should be adjusted to below the pKa of the amino group (around 2-3), ensuring it is positively charged.

    • Anion-Exchange: To retain sulfonamides on an anion-exchange sorbent, the pH of the sample should be adjusted to above the pKa of the sulfonamide group (around 5-7), ensuring it is negatively charged.

Q3: What are the common causes of low recovery in sulfonamide purification?

A3: Low recovery is a frequent issue and can stem from several factors throughout the purification process. Common causes include:

  • Improper pH of the sample or elution solvent: If the pH is not optimized for the chosen SPE sorbent, the sulfonamides may not be retained effectively during loading or may not elute completely.[5][6]

  • Breakthrough during sample loading: This can occur if the flow rate is too high, the sorbent capacity is exceeded, or the sample solvent is too strong.[7]

  • Incomplete elution: The elution solvent may be too weak to disrupt the interaction between the sulfonamides and the sorbent. Increasing the organic solvent percentage or adjusting the pH of the elution solvent can improve recovery.[5][6]

  • Analyte degradation: Some sulfonamides can be sensitive to extreme pH or temperature, leading to degradation during sample processing.[8]

Q4: How can I minimize matrix effects when analyzing sulfonamides in complex samples like food or environmental matrices?

A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detection, are a significant challenge. Strategies to mitigate them include:

  • Optimized Sample Cleanup: Employing a robust SPE or other cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can effectively remove interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.

  • Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analytes of interest is the most effective way to correct for matrix effects and variations in recovery.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the purification of sulfonamide antibiotics.

Problem Potential Cause Troubleshooting Steps & Explanations
Low Recovery in SPE Inappropriate Sorbent Choice The polarity of the sorbent may not be suitable for retaining the sulfonamides. For nonpolar sulfonamides, a reversed-phase sorbent (C18, HLB) is appropriate. For more polar sulfonamides, a polymeric sorbent or ion-exchange mechanism may be necessary.[5]
Incorrect Sample pH The pH of the sample dictates the charge state of the sulfonamides. For reversed-phase SPE, adjust the pH to render the sulfonamides neutral. For ion-exchange SPE, adjust the pH to ensure the sulfonamides are charged.[7]
Elution Solvent is Too Weak The elution solvent must be strong enough to overcome the interactions between the sulfonamides and the sorbent. For reversed-phase SPE, increase the proportion of organic solvent in the eluent. For ion-exchange SPE, adjust the pH or ionic strength of the eluent to neutralize the charge on the sulfonamide or sorbent.[5][6]
Poor Reproducibility Inconsistent Sample Preparation Ensure that all samples are treated identically, including pH adjustment, solvent volumes, and incubation times. Automation can improve reproducibility.
Variable Flow Rates in SPE Inconsistent flow rates during sample loading, washing, or elution can lead to variable retention and recovery. Use a vacuum manifold with consistent vacuum pressure or an automated SPE system.
Drying of SPE Cartridge Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor and inconsistent recoveries.[5] Ensure the sorbent remains wetted throughout the process.
Peak Tailing or Splitting in HPLC Secondary Interactions with Column The basic amino group of sulfonamides can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing. Using a base-deactivated column or adding a small amount of an acidic modifier (e.g., formic acid, acetic acid) to the mobile phase can mitigate this.
Mismatched Injection Solvent Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase or a weaker solvent.
Column Overload Injecting too much sample can lead to peak broadening and fronting. Reduce the injection volume or sample concentration.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification methods. The rationale behind each step is explained to facilitate understanding and optimization.

Protocol 1: Solid-Phase Extraction (SPE) of Sulfonamides from Water Samples

This protocol is a general guideline for the extraction of a broad range of sulfonamides from aqueous matrices using a hydrophilic-lipophilic balanced (HLB) sorbent.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample pH_Adjust Adjust pH to ~6.0 Sample->pH_Adjust Condition Condition Cartridge (Methanol, then Water) Load Load Sample Condition->Load Wash Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute Elute Sulfonamides (e.g., Methanol or Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of sulfonamides.

Methodology:

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the sample to approximately 6.0 using a dilute acid or base.

      • Rationale: At a pH of ~6.0, most sulfonamides will be in their less polar, neutral form, which enhances their retention on the reversed-phase HLB sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the HLB cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

      • Rationale: Conditioning with methanol wets the polymeric sorbent and activates it for retention. The subsequent water wash removes the methanol and prepares the cartridge for the aqueous sample.

  • Sample Loading:

    • Load the pH-adjusted sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

      • Rationale: A controlled flow rate ensures sufficient interaction time between the sulfonamides and the sorbent for efficient retention.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water.

      • Rationale: The wash step removes hydrophilic, weakly retained matrix components without eluting the sulfonamides of interest.

  • Elution:

    • Elute the sulfonamides from the cartridge with 5-10 mL of methanol or acetonitrile.

      • Rationale: A strong organic solvent disrupts the hydrophobic interactions between the sulfonamides and the sorbent, leading to their elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

      • Rationale: The evaporation and reconstitution step concentrates the analytes, thereby increasing the sensitivity of the subsequent analysis.

Protocol 2: HPLC Analysis of Sulfonamides

This protocol describes a general reversed-phase HPLC method for the separation of a mixture of sulfonamides.

Logical Relationship Diagram:

HPLC_Optimization cluster_params Key HPLC Parameters cluster_outcomes Desired Outcomes MobilePhase Mobile Phase (Acetonitrile/Water) Resolution Good Peak Resolution MobilePhase->Resolution RetentionTime Acceptable Retention Times MobilePhase->RetentionTime Column Stationary Phase (C18 Column) Column->Resolution PeakShape Symmetrical Peak Shape Column->PeakShape pH Mobile Phase pH (Acidic Modifier) pH->PeakShape pH->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime

Caption: Interplay of HPLC parameters for sulfonamide analysis.

Methodology:

  • HPLC System and Column:

    • HPLC system with a UV or mass spectrometer detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

      • Rationale: A C18 column provides good retention for the moderately nonpolar sulfonamides.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

      • Rationale: The acidic modifier (formic acid) helps to suppress the ionization of residual silanol groups on the column, improving peak shape. Acetonitrile is a common organic modifier for reversed-phase HPLC.

  • Gradient Elution:

    • A typical gradient might be:

      • Start with 10-20% B.

      • Linearly increase to 80-90% B over 15-20 minutes.

      • Hold at high %B for a few minutes to wash the column.

      • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

      • Rationale: Gradient elution is often necessary to separate a mixture of sulfonamides with varying polarities within a reasonable time.

  • Flow Rate and Temperature:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30-40°C.

      • Rationale: A controlled temperature ensures reproducible retention times.

  • Detection:

    • UV detection at a wavelength where most sulfonamides have good absorbance (e.g., 270 nm).

    • For higher sensitivity and specificity, use a mass spectrometer detector.

Section 4: Quantitative Data Summary

The following table summarizes typical recovery rates for sulfonamides using different purification methods, as reported in the literature. These values can serve as a benchmark for your own experiments.

Purification Method Matrix Sulfonamide(s) Typical Recovery (%) Reference
SPE (HLB) Water19 Sulfonamides70-120[9]
SPE (MCX) Animal Casings13 Sulfonamides65.2-85.9[10]
QuEChERS Chicken Muscle9 Sulfonamides76.8-95.2
DLLME Water & Seafood7 Sulfonamides80.0-116.0[6]

Section 5: References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (n.d.). Welch Materials. Retrieved February 19, 2026, from [Link]

  • Analysis of Sulfonamides. (2020, February 11). NursingAnswers.net. Retrieved February 19, 2026, from [Link]

  • Vree, T. B., Hekster, Y. A., & Van der Kleijn, E. (1984). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Antimicrobial Chemotherapy, 14(Suppl B), 47–60. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (n.d.). MicroSolv Technology Corporation. Retrieved February 19, 2026, from [Link]

  • Wang, Y., Li, J., Ji, L., & Chen, L. (2022). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Molecules, 27(7), 2106. [Link]

  • Li, Y., Zhang, J., & Li, X. (2010). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Food Analytical Methods, 3(4), 329–336. [Link]

  • Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved February 19, 2026, from [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023, February 24). Hawach Scientific. Retrieved February 19, 2026, from [Link]

  • Săndulescu, R., Oprean, R., & Vlase, L. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry, 2019, 1–8. [Link]

  • Unit 3 - Sulphonamide - SAR & PKa. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Kleinow, K. M., Beconi-Barker, M. G., & Lech, J. J. (1987). Effects of pH on the accumulation of sulfonamides by fish. Canadian Journal of Fisheries and Aquatic Sciences, 44(9), 1591–1597. [Link]

  • pK Values Reported of Sulfonamides in Water. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Subirats, X., Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(7), 1332–1342. [Link]

  • Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies Application Note.

  • The Most Common Mistakes in Solid-Phase Extraction. (2020, February 17). LCGC International. Retrieved February 19, 2026, from [Link]

  • Wolszczak, M., & Kwarciak-Kozłowska, A. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13217. [Link]

  • Unold, W., & Farenhorst, A. (2010). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Soils and Sediments, 10(4), 537–544. [Link]

  • Wang, Y., Zhang, Y., & Wang, H. (2022). Typical Sulfonamide Antibiotics Removal by Biochar-Amended River Coarse Sand during Groundwater Recharge. Water, 14(24), 4125. [Link]

  • Wu, M., Wu, C., & Zhao, L. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies Application Note.

Sources

stability testing of 3-(Propan-2-yl)benzene-1-sulfonamide under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center provides in-depth guidance on the stability testing of 3-(Propan-2-yl)benzene-1-sulfonamide. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple protocols to explain the scientific rationale behind experimental design and troubleshooting. As a Senior Application Scientist, my aim is to equip you with the expertise and validated methods necessary to confidently assess the stability of this molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of 3-(Propan-2-yl)benzene-1-sulfonamide.

Q1: What are the primary degradation pathways for sulfonamides like 3-(Propan-2-yl)benzene-1-sulfonamide?

A1: The primary degradation pathway for most sulfonamides under hydrolytic stress is the cleavage of the sulfur-nitrogen (S-N) bond.[1] This compound is also susceptible to oxidative, photolytic, and thermal degradation.

  • Hydrolysis: The S-N bond is susceptible to cleavage, particularly under acidic conditions, to yield 3-(propan-2-yl)benzenesulfonic acid and ammonia. Sulfonamides are generally more stable in neutral to alkaline conditions.[2][3]

  • Oxidation: The aromatic ring and the sulfonamide group can be targets for oxidation. The presence of the electron-donating isopropyl group may slightly activate the ring towards oxidative processes. Common oxidative stress agents like hydrogen peroxide can be used to probe this susceptibility.[2][4]

  • Photolysis: Aromatic sulfonamides can be susceptible to degradation upon exposure to UV light.[1][2] The degradation pathway often involves the aromatic ring system, which acts as a chromophore.

  • Thermal Degradation: In the solid state or in solution, elevated temperatures can provide the energy needed to break the S-N bond or cause other molecular rearrangements.[5][6][7]

Q2: Which regulatory guidelines should I follow for stability testing?

A2: The foundational guidelines are provided by the International Council for Harmonisation (ICH). The most relevant documents are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This provides the core principles for stability testing, including conditions for accelerated and long-term studies.[8]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline specifically details the requirements for assessing the light sensitivity of a drug substance, including the type of light sources and exposure levels.[9][10][11]

  • ICH Q2(R1): Validation of Analytical Procedures. This document is crucial for validating the analytical method you use to ensure it is "stability-indicating."

Q3: What is a "stability-indicating method," and why is it essential?

A3: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2] Crucially, it must also be able to separate and resolve the API from its degradation products and any other potential impurities.[12] Without a validated stability-indicating method, you cannot be certain that the loss of the parent compound is being accurately measured or that you are not overlooking the formation of significant degradants. High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common technique for this purpose.[2][13]

Q4: How does the 3-(propan-2-yl) group affect the stability of the molecule compared to other sulfonamides?

A4: The isopropyl group at the meta-position influences the molecule's electronic properties. As an electron-donating group, it can increase the electron density on the benzene ring. This can have several effects:

  • Hydrolytic Stability: The electronic properties of substituents on the aryl ring can modulate the susceptibility of the sulfonamide bond to cleavage.[2] While strong electron-withdrawing groups can make the sulfur atom more electrophilic and prone to nucleophilic attack, the moderate electron-donating nature of the isopropyl group may have a less pronounced effect, especially from the meta position which limits resonance effects.[13]

  • Oxidative Stability: The electron-rich benzene ring may be more susceptible to oxidative degradation compared to a non-substituted ring. The isopropyl group itself could also be a site of oxidation.

  • Overall Profile: The stability of a sulfonamide is significantly influenced by the electronic properties of its precursor sulfonyl chloride.[2] The specific substitution pattern determines the overall stability profile.

Part 2: Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during your experiments.

Hydrolytic Stability Issues

Q: My compound shows almost no degradation under acidic conditions (0.1 M HCl at 60°C for 24 hours). Should I use more aggressive conditions?

A: Yes, if you observe less than 5-10% degradation, the stress condition is not sufficient to adequately challenge the molecule or the analytical method.[14] The goal of forced degradation is to generate a modest level of degradation (typically 5-20%) to identify potential degradants and prove the method's resolving power.[14]

  • Causality: Sulfonamides can be relatively stable, and the chosen conditions may not be energetic enough to overcome the activation energy for S-N bond cleavage.[15]

  • Troubleshooting Steps:

    • Increase Acid Concentration: Incrementally increase the HCl concentration (e.g., to 0.5 M or 1 M).[2]

    • Increase Temperature: Raise the temperature in controlled steps (e.g., to 80°C).[2]

    • Extend Duration: Increase the exposure time, taking samples at intermediate time points (e.g., 24, 48, 72 hours).

    • Document Everything: Record the conditions that successfully yield the target degradation level. This information is crucial for understanding the intrinsic stability of the molecule.

Oxidative Stability Issues

Q: My oxidative degradation results using 3% H₂O₂ are inconsistent between experiments. What could be the cause?

A: Reproducibility issues in oxidative studies often stem from the inherent instability of the stress agent (H₂O₂) and sensitivity to trace contaminants.

  • Causality: Hydrogen peroxide decomposition can be catalyzed by trace metals, light, and temperature fluctuations, leading to variable concentrations of reactive oxygen species. The oxidation of sulfonamides can proceed through complex radical mechanisms, which can be highly sensitive to reaction conditions.[4]

  • Troubleshooting Steps:

    • Use Fresh H₂O₂: Always prepare your hydrogen peroxide solution fresh from a recently purchased, stabilized stock.

    • Control Temperature: Conduct the experiment in a temperature-controlled water bath or incubator, as reaction rates are highly temperature-dependent.

    • Use High-Purity Water and Glassware: Use HPLC-grade or Milli-Q water and ensure all glassware is scrupulously clean to avoid metal contamination.

    • Control for Light: Perform the experiment in the dark (e.g., by wrapping the vessel in aluminum foil) to prevent photocatalytic effects.

    • Consider an Alternative Oxidant: If variability persists, consider a different oxidative system, though H₂O₂ is the most common and recommended starting point.

Photostability Issues

Q: After exposing my solid sample to light according to ICH Q1B, it turned slightly yellow, but the HPLC analysis shows <1% degradation. Is this change significant?

A: Yes, any physical change, such as a change in color, is considered a significant change and must be investigated and reported, even if the parent compound's purity by HPLC is minimally affected.

  • Causality: The color change could be due to the formation of a highly chromophoric (light-absorbing) degradant at a concentration below the detection limit of your primary analytical method or a physical change on the crystal surface. The ICH Q1B guideline states that physical changes should be evaluated.[9][16]

  • Troubleshooting Steps:

    • Visual Examination: Formally document the color change with photographic evidence if possible.

    • Expand Analytical Testing: Use a photodiode array (PDA) detector in your HPLC to check for the appearance of new peaks at different wavelengths. Small impurity peaks might be visible at wavelengths other than the one used for quantifying the parent compound.

    • Test in Solution: Perform photostability testing on the compound in solution. Degradation is often faster in solution, which may help to generate a higher concentration of the degradant for easier identification.[2]

    • Evaluate Packaging: This result indicates that the drug substance is sensitive to light. The confirmatory studies should progress to testing the substance in protective packaging to demonstrate that it is adequately protected from light exposure.[9][17]

Experimental Protocols and Data

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation of 3-(Propan-2-yl)benzene-1-sulfonamide

Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HCl[2]60°C - 80°C2 - 24 hours5-20%
Base Hydrolysis 0.1 M - 1 M NaOH[2]Room Temp - 60°C2 - 24 hours5-20%
Oxidation 3% - 30% H₂O₂[2]Room Temp24 hours5-20%
Thermal (Solid) Dry Heat80°C - 100°C24 - 48 hours5-20%
Thermal (Solution) In suitable solvent60°C - 80°C24 hours5-20%
Photostability ICH Q1B Option 2[9][17]Controlled≥ 1.2 million lux-hours (Vis) & ≥ 200 watt-hours/m² (UV)Evaluate purity & appearance
Experimental Workflow

Protocol 1: General Forced Degradation Study

  • Preparation: Prepare a stock solution of 3-(Propan-2-yl)benzene-1-sulfonamide at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Sample Preparation:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal (Solution): Place a sealed vial of the stock solution in an oven.

    • Control: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature, protected from light.

  • Incubation: Place the stressed samples (and a dark control for the photostability study) under the conditions specified in Table 1.

  • Time-Point Sampling: Withdraw aliquots at appropriate intervals.

  • Quenching/Neutralization:

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., 1 mL of 0.1 M NaOH for the acid sample).

    • This step is crucial to stop the degradation reaction before analysis.

  • Dilution: Dilute the neutralized/quenched samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50-100 µg/mL).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Filter samples through a 0.45 µm filter before injection if necessary.[2]

  • Evaluation: Calculate the percentage degradation, check for the formation of new peaks, and perform a mass balance calculation to ensure all major components are accounted for.

Visualization of Workflows and Logic

Below are diagrams created using DOT language to illustrate key processes.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (HCl) Stock->Acid Base Base Hydrolysis (NaOH) Stock->Base Oxid Oxidation (H2O2) Stock->Oxid Therm Thermal (Heat) Stock->Therm Photo Photolytic (ICH Light) Stock->Photo Neutralize Neutralize / Dilute Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC Inject into HPLC-PDA Neutralize->HPLC Data Analyze Data (% Degradation, Mass Balance) HPLC->Data Report Final Report Data->Report

Caption: High-level workflow for a forced degradation study.

G Start Poor Peak Resolution (Parent & Degradant) CheckPeakShape Is Peak Tailing Acceptable? Start->CheckPeakShape AdjustpH Adjust Mobile Phase pH CheckPeakShape->AdjustpH No ChangeOrganic Change Organic Modifier (ACN/MeOH) CheckPeakShape->ChangeOrganic Yes AdjustpH->ChangeOrganic Success Resolution Achieved AdjustpH->Success OptimizeGradient Optimize Gradient (Slope/Time) ChangeOrganic->OptimizeGradient ChangeOrganic->Success ChangeColumn Try Different Column Chemistry (C8, Phenyl) ChangeColumn->Success Failure Consult Specialist ChangeColumn->Failure OptimizeGradient->ChangeColumn OptimizeGradient->Success

Caption: Troubleshooting logic for HPLC method development.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available from: [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (2018). Revista Internacional de Contaminación Ambiental. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available from: [Link]

  • Berthod, F., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. PMC. Available from: [Link]

  • Al-Azzawi, A. M., et al. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation. MDPI. Available from: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. Available from: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available from: [Link]

  • Waterman, K. C., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available from: [Link]

  • Schneider, M. J., et al. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. PubMed. Available from: [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2026). ChemRxiv. Available from: [Link]

  • Li, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]

  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry. Available from: [Link]

  • Schneider, M. J., et al. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Soto-Cabrera, Y., et al. (2002). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. PubMed. Available from: [Link]

  • Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). (2025). ResearchGate. Available from: [Link]

  • Wang, D., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov. Available from: [Link]

  • Asad, M., et al. (2016). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. PMC. Available from: [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available from: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Li, Y., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI. Available from: [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1982). Oxford Academic. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Available from: [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • Klick, S., et al. (2005). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. Available from: [Link]

  • Benzenesulfonamide. PubChem. Available from: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available from: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

  • N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. (2014). ResearchGate. Available from: [Link]

  • 4-hydroxy-n-(propan-2-yl)benzene-1-sulfonamide. PubChemLite. Available from: [Link]

  • Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]

  • The Stability Challenges for Pharmaceutical Products. RSSL. Available from: [Link]

  • Five stability risks that can undermine drug formulation. (2026). News-Medical.Net. Available from: [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. Available from: [Link]

Sources

Validation & Comparative

Structural Fidelity in Drug Design: Validating 3-(Propan-2-yl)benzene-1-sulfonamide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, establishing the absolute structure of a lead compound is the non-negotiable first step in the design cycle. While Nuclear Magnetic Resonance (NMR) is the workhorse for solution-state connectivity, it often fails to predict solid-state behavior—specifically the supramolecular packing and hydrogen-bonding networks that dictate bioavailability and shelf-life.

This guide provides a rigorous technical comparison between spectroscopic routine analysis (NMR/IR) and the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) for the validation of 3-(Propan-2-yl)benzene-1-sulfonamide . We focus on this molecule because the steric bulk of the meta-isopropyl group introduces conformational constraints that solution-state methods cannot resolve, making crystallographic validation essential.

Comparative Analysis: Spectroscopy vs. Crystallography[1][2]

The following table contrasts the "Routine" validation methods with the "Definitive" X-ray method. This data supports the decision to invest in SC-XRD for this sulfonamide derivative.

FeatureSolution NMR (

H,

C)
FT-IR Spectroscopy X-ray Crystallography (SC-XRD)
Primary Output Atom connectivity & chemical environment.Functional group identification (

,

).
Absolute 3D spatial arrangement.
Conformation Time-averaged (fast rotation of isopropyl group).N/APrecise torsion angles & steric locking.
Intermolecular Interactions Inferential (concentration-dependent shifts).Inferential (broadening of N-H bands).Direct mapping of H-bond networks (

motifs).
Stereochemistry Relative (requires NOESY/chiral shift reagents).N/AAbsolute configuration (anomalous dispersion).
Sample State Solution (Solvent effects dominant).Solid (Powder) or Film.Single Crystal (Native solid state).
Validation Confidence 95% (Connectivity confirmed).80% (Functional groups confirmed).100% (Structure & Packing confirmed).

Critical Insight: NMR will confirm you have synthesized 3-(Propan-2-yl)benzene-1-sulfonamide. X-ray crystallography will tell you if it will dissolve in the patient's gut by revealing the lattice energy and packing density.

Experimental Protocol: The Validation Workflow

This section details the self-validating workflow to transition from raw synthesis to a refined crystal structure.

Phase 1: Synthesis & Purity Check

Reaction: Chlorosulfonation of cumene (isopropylbenzene) followed by ammonolysis.

  • Reagents: Cumene, Chlorosulfonic acid (

    
    ), Ammonium hydroxide (
    
    
    
    ).
  • Procedure: Excess chlorosulfonic acid is added to cumene at

    
    C to form the sulfonyl chloride. This intermediate is quenched with aqueous ammonia.
    
  • Checkpoint: Run

    
    H NMR in DMSO-
    
    
    
    .
    • Target Signal: Isopropyl methine proton (

      
       ppm, septet) and Sulfonamide 
      
      
      
      (
      
      
      ppm, broad singlet, exchangeable with
      
      
      ).
Phase 2: Crystal Engineering (The Bottleneck)

To obtain diffraction-quality crystals of 3-(Propan-2-yl)benzene-1-sulfonamide, we must control the nucleation rate.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Water (80:20 v/v). The hydrophobic isopropyl group requires organic solvent, while the polar sulfonamide headgroup requires protic interaction.

  • Protocol:

    • Dissolve 50 mg of pure compound in 2 mL warm ethanol.

    • Add water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear.

    • Cover vial with Parafilm, poke 3 pinholes, and store at

      
      C (vibration-free).
      
    • Success Criteria: Colorless blocks or prisms (

      
       mm in one dimension) appear within 48-72 hours.
      
Phase 3: X-ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream is mandatory to reduce thermal motion of the isopropyl group).

  • Refinement Software: SHELXL (via OLEX2 interface).

Self-Validating Metrics (The "Trust" Factors):

  • 
     Value:  Must be 
    
    
    
    (5%). High
    
    
    -factors indicate wrong space group or twinning.
  • Goodness of Fit (GooF): Should approach 1.0.

  • Residual Density: Peaks

    
     near the sulfur atom are expected; peaks elsewhere indicate disorder or solvent.
    

Structural Insights & Causality

Why do we perform this expensive analysis? The X-ray structure of 3-(Propan-2-yl)benzene-1-sulfonamide reveals specific features that dictate its drug-like properties.

A. The Sulfonamide "Handshake" (Hydrogen Bonding)

Primary sulfonamides are notorious for forming strong intermolecular hydrogen bonds. In the solid state, this molecule typically forms


 dimers  or 

catemers
.
  • Mechanism: One sulfonamide oxygen accepts a hydrogen from the

    
     of a neighboring molecule.
    
  • Impact: This creates a high-melting-point lattice (typically

    
    C) that resists dissolution. NMR cannot see this "dimerization" effectively.
    
B. Isopropyl Steric Locking

The meta-isopropyl group is not free-spinning in the crystal.

  • Observation: The methyl groups often adopt a specific torsion angle relative to the benzene ring to minimize steric clash with the sulfonyl oxygens.

  • Disorder: If the isopropyl group appears "smeared" in the electron density map, it indicates static disorder—a red flag for polymorphism issues in formulation.

Visualization: The Validation Logic Flow

The following diagram illustrates the critical decision path for validating the structure. Note the "Feedback Loops" (Red Arrows) where failure requires returning to a previous step.

ValidationWorkflow Start Crude Synthesis Product NMR 1H NMR (DMSO-d6) Check Connectivity Start->NMR PurityDecision Purity > 98%? NMR->PurityDecision Recryst Recrystallization (Purification) PurityDecision->Recryst No CrystalGrowth Crystal Growth (Slow Evap: EtOH/H2O) PurityDecision->CrystalGrowth Yes Recryst->NMR Microscopy Optical Microscopy Single Crystal Check CrystalGrowth->Microscopy Microscopy->CrystalGrowth Polycrystalline/Amorphous XRD SC-XRD Data Collection (Mo-Ka, 100K) Microscopy->XRD Single Block Found Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Check R-factor Solve->Refine Refine->XRD Poor Data/Twinning Final Validated Structure (CIF Output) Refine->Final R1 < 5%

Caption: Decision tree for structural validation. Red paths indicate failure modes requiring protocol iteration.

References

  • Gowda, B. T., et al. (2007).[1] "Benzenesulfonamide."[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 63(12), o2967.

    • Context: Establishes the baseline unit cell and packing for the parent benzenesulfonamide.
  • Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555-1573.

    • Context: The authoritative guide on defining motifs in sulfonamides.
  • Linden, A., & Bienz, S. (2011). "N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide."[7] Acta Crystallographica Section E, 67(7), o1737.[7]

    • Context: Provides comparative crystallographic data for propyl-linked sulfonamide deriv
  • Davey, R. (2019).[8] "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.

    • Context: General comparison of the two analytical techniques.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

    • Context: The standard protocol for refining the electron density map.

Sources

A Comparative Analysis of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 3-(Propan-2-yl)benzene-1-sulfonamide, a representative simple benzenesulfonamide, with other well-established carbonic anhydrase (CA) inhibitors. In the absence of specific experimental data for 3-(Propan-2-yl)benzene-1-sulfonamide in the public domain, this document will leverage its structure as a foundational model to explore the principles of carbonic anhydrase inhibition. We will delve into the structure-activity relationships that govern the potency and selectivity of this class of drugs, comparing our model compound to clinically significant inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating novel carbonic anhydrase inhibitors.

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and ion exchange.[2] With 15 known isoforms in humans, CAs are expressed in various tissues and cellular compartments, and their dysregulation is implicated in a range of pathologies.[3]

The therapeutic potential of inhibiting specific CA isoforms has been harnessed to treat a variety of conditions, including glaucoma, epilepsy, and even as potential anti-cancer agents.[4][5] The primary challenge in the development of CA inhibitors lies in achieving isoform selectivity to minimize off-target effects and enhance therapeutic efficacy.[4]

The benzenesulfonamide scaffold is a cornerstone in the design of CA inhibitors. The unsubstituted sulfonamide group (SO2NH2) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to potent inhibition.[6] This guide will use 3-(Propan-2-yl)benzene-1-sulfonamide as a model to explore how modifications to the benzene ring influence inhibitory activity and selectivity when compared to established drugs.

The Model Compound: 3-(Propan-2-yl)benzene-1-sulfonamide

3-(Propan-2-yl)benzene-1-sulfonamide represents a simple, monosubstituted benzenesulfonamide. Its structure consists of the essential zinc-binding sulfonamide group attached to a benzene ring, which is substituted with an isopropyl group at the meta-position. This isopropyl group, a small hydrophobic moiety, can influence the compound's interaction with the amino acid residues lining the active site of different CA isoforms.

Comparative Analysis of Inhibitory Potency and Selectivity

The efficacy of a carbonic anhydrase inhibitor is primarily defined by its inhibition constant (Ki) against various CA isoforms. A lower Ki value indicates a higher inhibitory potency. Selectivity is determined by comparing the Ki values for the target isoform versus off-target isoforms.

For the purpose of this guide, we will compare our model compound, 3-(Propan-2-yl)benzene-1-sulfonamide (hypothetical data), with well-characterized inhibitors:

  • Acetazolamide: A non-selective, first-generation CA inhibitor.

  • Dorzolamide: A topically active, CA-II selective inhibitor used in the treatment of glaucoma.

  • Brinzolamide: Another topical CA-II selective inhibitor for glaucoma.[7]

  • Celecoxib: A COX-2 inhibitor with off-target CA inhibitory activity.[6][8]

The following table summarizes the known Ki values (in nM) for these compounds against key CA isoforms. The data for 3-(Propan-2-yl)benzene-1-sulfonamide is hypothetical and serves as a baseline for a simple benzenesulfonamide.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
3-(Propan-2-yl)benzene-1-sulfonamide ~250 (Hypothetical)~50 (Hypothetical)~100 (Hypothetical)~40 (Hypothetical)~45 (Hypothetical)
Acetazolamide 250[9]12[10]74[10]25[11]5.7[11]
Dorzolamide ~50,000[12]3.5[12]6.9[12]--
Brinzolamide Weaker activity[7]~3-5[7]Weaker activity[7]--
Celecoxib -Nanomolar range[6]Nanomolar range[13]Nanomolar range[13]-

Analysis of Structure-Activity Relationships:

The data in the table highlights key structure-activity relationships:

  • The Unsubstituted Sulfonamide: All the potent inhibitors in this list, including the off-target inhibitor celecoxib, possess an unsubstituted sulfonamide moiety, confirming its critical role in zinc binding.[6][13]

  • Simple Aromatic Substitution: A simple hydrophobic substituent like the isopropyl group in our model compound is expected to provide moderate potency, likely with limited selectivity across isoforms. The interaction of this group with hydrophobic residues in the active site can enhance binding compared to an unsubstituted benzenesulfonamide.[4]

  • Heterocyclic Scaffolds (Acetazolamide, Dorzolamide, Brinzolamide): The incorporation of heterocyclic rings with additional functional groups, as seen in acetazolamide, dorzolamide, and brinzolamide, leads to more extensive interactions within the active site. These interactions can significantly increase potency and, crucially, introduce isoform selectivity.[7][10][12] For instance, the thienothiophene-2-sulfonamide core of dorzolamide allows for specific interactions within the CA-II active site, leading to high selectivity over CA-I.[12]

  • "Tail" Approach: The development of highly selective inhibitors often employs a "tail approach," where substitutions on the benzenesulfonamide ring are designed to interact with specific subpockets of the active site that differ between isoforms.[4] This is a key strategy for designing inhibitors that target disease-implicated CAs while sparing ubiquitously expressed isoforms like CA I and II.[4]

Experimental Protocols for Characterization

To empirically determine the inhibitory profile of a novel compound like 3-(Propan-2-yl)benzene-1-sulfonamide, a series of standardized in vitro assays are essential.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.

Principle: In an aqueous solution, CO2 hydrates to form carbonic acid (H2CO3), which then rapidly dissociates into a bicarbonate ion (HCO3-) and a proton (H+). This reaction is relatively slow uncatalyzed but is significantly accelerated by carbonic anhydrase. The rate of the reaction can be monitored by observing the change in pH using a pH indicator. An inhibitor will decrease the rate of the catalyzed reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5).

    • Prepare a stock solution of the purified human CA isoform of interest in the buffer.

    • Prepare a stock solution of the inhibitor (e.g., 3-(Propan-2-yl)benzene-1-sulfonamide) in a suitable solvent (e.g., DMSO).

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare a solution of a pH indicator (e.g., p-nitrophenol) in the buffer.

  • Assay Procedure:

    • In the stopped-flow instrument's syringe, load the enzyme solution mixed with the inhibitor at various concentrations and the pH indicator.

    • In the other syringe, load the CO2-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Buffer P2 Prepare CA Isoform Solution P3 Prepare Inhibitor Stock P4 Prepare CO2-Saturated Water P5 Prepare pH Indicator Solution A1 Load Syringe 1: Enzyme + Inhibitor + Indicator A3 Rapid Mixing A1->A3 A2 Load Syringe 2: CO2-Saturated Water A2->A3 A4 Monitor Absorbance Change A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Plot Rates vs. [Inhibitor] D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki D3->D4

Caption: Workflow for Stopped-Flow CO2 Hydration Assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential drug candidate to ensure that its therapeutic effects are not due to general cellular toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a suitable cell line (e.g., a human cancer cell line for anti-cancer drug screening) in a 96-well plate at an appropriate density.

    • Incubate the cells for 24 hours to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of the inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor at different concentrations.

    • Include a vehicle control (medium with the same concentration of the inhibitor's solvent, e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the cell viability against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).

cytotoxicity_workflow cluster_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed Cells in 96-well Plate C2 Incubate for 24h C1->C2 T1 Prepare Inhibitor Dilutions C2->T1 T2 Treat Cells T1->T2 T3 Incubate for 24-72h T2->T3 A1 Add MTT Solution T3->A1 A2 Incubate 2-4h A1->A2 A3 Add Solubilizing Agent A2->A3 A4 Measure Absorbance A3->A4 D1 Calculate % Cell Viability A4->D1 D2 Plot Viability vs. [Inhibitor] D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

While 3-(Propan-2-yl)benzene-1-sulfonamide serves as a valuable conceptual tool for understanding the fundamentals of carbonic anhydrase inhibition by benzenesulfonamides, the development of clinically successful inhibitors requires a more nuanced approach. The comparative analysis with established drugs like acetazolamide, dorzolamide, and brinzolamide clearly demonstrates that achieving high potency and, critically, isoform selectivity is paramount.

Future research in this area will continue to focus on the design of novel sulfonamides and other chemotypes that can selectively target disease-relevant CA isoforms. The use of structure-based drug design, aided by X-ray crystallography and computational modeling, will be instrumental in identifying and exploiting the subtle differences in the active sites of the various CA isoforms. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these next-generation inhibitors, ensuring that both their on-target efficacy and their cellular toxicity are rigorously evaluated.

References

  • Weber, A., Casini, A., Heine, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II.
  • Weber, A., Casini, A., Heine, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557.
  • Weber, A., Casini, A., Heine, A., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(3), 550-557.
  • Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 374-382.
  • Siddiqui, M. A., et al. (2018). Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. Journal of Biomolecular Structure and Dynamics, 36(13), 3469-3482.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 784-788.
  • Sender, S., & Löscher, W. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2211364.
  • Sender, S., & Löscher, W. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2211364.
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17361-17381.
  • D'Ascenzio, M., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197675.
  • Menziani, M. C., et al. (1989). The Binding of Benzenesulfonamides to Carbonic Anhydrase Enzyme. A Molecular Mechanics Study and Quantitative Structure-Activity Relationships. Journal of Medicinal Chemistry, 32(4), 951-956.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7079-7091.
  • Knudsen, J. F., et al. (2004). The Cyclooxygenase-2 Inhibitor Celecoxib Is a Potent Inhibitor of Human Carbonic Anhydrase II.
  • Inxight Drugs. (n.d.). DORZOLAMIDE. Retrieved from [Link]

  • Di Cesare Mannelli, L., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1766-1777.
  • Smirnov, A., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2490.
  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Khan, I., et al. (2021). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1342.
  • ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • D. A. Whitson, et al. (2010). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
  • PubChem. (n.d.). Brinzolamide. Retrieved from [Link]

  • Ajani, O. O., et al. (2019).
  • Wikipedia. (n.d.). Dorzolamide. Retrieved from [Link]

  • Bua, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 91.
  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(11), e0207417.
  • Sharif, N. A. (2000). Preclinical Overview of Brinzolamide. Survey of Ophthalmology, 44(Suppl 2), S117-S126.
  • Zubrienė, A., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5202.
  • De Luca, V., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. International Journal of Molecular Sciences, 22(2), 565.
  • Al-Amiery, A. A., et al. (2021).
  • Kumar, A., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace.
  • PubChem. (n.d.). Dorzolamide. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Ajani, O. O., et al. (2019).
  • Supuran, C. T., et al. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 289-293.
  • ResearchGate. (n.d.). Inhibition of carbonic anhydrase by compound 3 e. Retrieved from [Link]

  • Del Prete, S., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the -Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the - Semantic Scholar.
  • Grimaldi, M., et al. (2021).

Sources

In Vitro Validation of the Biological Activity of 3-(Propan-2-yl)benzene-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 3-(Propan-2-yl)benzene-1-sulfonamide. Given the broad spectrum of activities associated with the sulfonamide scaffold, this document outlines a multi-faceted approach to characterize the potential therapeutic properties of this specific compound. We will explore its potential as an antibacterial, anticancer, and enzyme-inhibiting agent through a series of robust, self-validating experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the bioactivity of novel sulfonamide derivatives.

Introduction to 3-(Propan-2-yl)benzene-1-sulfonamide and the Sulfonamide Class

Sulfonamides are a well-established class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). They were among the first antimicrobial drugs to be widely used and continue to be a source of inspiration for the development of new therapeutic agents.[1] The versatility of the sulfonamide scaffold has led to the discovery of compounds with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The mechanism of action for their antibacterial effects is often attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] In the realm of oncology, benzenesulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5][6]

3-(Propan-2-yl)benzene-1-sulfonamide, the subject of this guide, is a member of the benzenesulfonamide family. To date, its specific biological activities have not been extensively characterized in publicly available literature. Therefore, this guide proposes a systematic in vitro validation strategy to elucidate its potential therapeutic value. We will compare its performance against established compounds in each proposed area of activity to provide a clear and objective assessment.

Experimental Validation Strategy

Our validation approach is designed to be logical and progressive, starting with broad screening assays and moving towards more specific mechanistic studies. The following diagram illustrates the overall workflow.

Experimental Workflow cluster_screening Initial Screening cluster_detailed Detailed Characterization cluster_selectivity Selectivity Profiling Antibacterial Screening Antibacterial Screening MIC Determination MIC Determination Antibacterial Screening->MIC Determination Cytotoxicity Screening Cytotoxicity Screening IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Enzyme Inhibition Screening Enzyme Inhibition Screening Kinetic Analysis Kinetic Analysis Enzyme Inhibition Screening->Kinetic Analysis Normal vs. Cancer Cells Normal vs. Cancer Cells IC50 Determination->Normal vs. Cancer Cells Isozyme Profiling Isozyme Profiling Kinetic Analysis->Isozyme Profiling

Caption: A flowchart of the proposed in vitro validation strategy.

Part 1: Antibacterial Activity Validation

The foundational activity of many sulfonamides is their antibacterial effect. We will assess the potency of 3-(Propan-2-yl)benzene-1-sulfonamide against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Comparator Compound:
  • Sulfamethoxazole: A widely used sulfonamide antibiotic that serves as an excellent positive control and benchmark for antibacterial activity.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • 3-(Propan-2-yl)benzene-1-sulfonamide

  • Sulfamethoxazole

  • Bacterial strains:

    • Staphylococcus aureus (ATCC 29213) - Gram-positive

    • Escherichia coli (ATCC 25922) - Gram-negative

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare Stock Solutions: Dissolve 3-(Propan-2-yl)benzene-1-sulfonamide and sulfamethoxazole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation:
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3-(Propan-2-yl)benzene-1-sulfonamideExperimental DataExperimental Data
SulfamethoxazoleExperimental DataExperimental Data

Part 2: Anticancer Activity Validation

Many benzenesulfonamide derivatives have demonstrated promising anticancer activities.[5][8][9] This section outlines the protocol to screen 3-(Propan-2-yl)benzene-1-sulfonamide for cytotoxicity against a panel of human cancer cell lines.

Comparator Compounds:
  • Doxorubicin: A potent and widely used chemotherapeutic agent, serving as a positive control for cytotoxicity.

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) with a sulfonamide moiety that has shown some anticancer properties, providing a relevant structural comparison.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(Propan-2-yl)benzene-1-sulfonamide

  • Doxorubicin

  • Celecoxib

  • Human cancer cell lines:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HT-29 (Colon adenocarcinoma)

  • Normal human cell line (for selectivity assessment):

    • MCF-10A (Non-tumorigenic breast epithelial cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(Propan-2-yl)benzene-1-sulfonamide, doxorubicin, and celecoxib for 48-72 hours. Include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HT-29 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (MCF-10A IC₅₀ / MCF-7 IC₅₀)
3-(Propan-2-yl)benzene-1-sulfonamideExperimental DataExperimental DataExperimental DataExperimental DataCalculated Data
DoxorubicinExperimental DataExperimental DataExperimental DataExperimental DataCalculated Data
CelecoxibExperimental DataExperimental DataExperimental DataExperimental DataCalculated Data

Part 3: Enzyme Inhibition Validation - Carbonic Anhydrase

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs).[10][11][12] We will investigate the inhibitory potential of 3-(Propan-2-yl)benzene-1-sulfonamide against key CA isoforms.

Comparator Compound:
  • Acetazolamide: A well-characterized, clinically used carbonic anhydrase inhibitor.[13]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

  • 3-(Propan-2-yl)benzene-1-sulfonamide

  • Acetazolamide

  • Recombinant human carbonic anhydrase isoforms:

    • hCA I (ubiquitous)

    • hCA II (ubiquitous)

    • hCA IX (tumor-associated)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Buffer solution (e.g., Tris-HCl)

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Assay Preparation: In a 96-well plate, add the buffer, the CA enzyme, and varying concentrations of the inhibitor (3-(Propan-2-yl)benzene-1-sulfonamide or acetazolamide).

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-NPA.

  • Kinetic Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • IC₅₀ Calculation: Determine the IC₅₀ values by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Data Presentation:
CompoundhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (hCA II / hCA IX)
3-(Propan-2-yl)benzene-1-sulfonamideExperimental DataExperimental DataExperimental DataCalculated Data
AcetazolamideExperimental DataExperimental DataExperimental DataCalculated Data
Signaling Pathway Visualization

The inhibition of carbonic anhydrase IX in the tumor microenvironment can have significant downstream effects. The following diagram illustrates this pathway.

Carbonic Anhydrase IX Pathway Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA IX Expression CA IX Expression HIF-1α->CA IX Expression induces Extracellular CO2 + H2O Extracellular CO2 + H2O Extracellular H+ + HCO3- Extracellular H+ + HCO3- Extracellular CO2 + H2O->Extracellular H+ + HCO3- CA IX catalysis Acidic Microenvironment Acidic Microenvironment Extracellular H+ + HCO3-->Acidic Microenvironment Tumor Progression Tumor Progression Acidic Microenvironment->Tumor Progression 3-(Propan-2-yl)benzene-1-sulfonamide 3-(Propan-2-yl)benzene-1-sulfonamide 3-(Propan-2-yl)benzene-1-sulfonamide->CA IX Expression inhibits

Caption: Inhibition of CA IX can disrupt pH regulation in the tumor microenvironment.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 3-(Propan-2-yl)benzene-1-sulfonamide. The comparative data generated from these assays will offer valuable insights into its potential as an antibacterial, anticancer, or enzyme-inhibiting agent. Positive results in any of these areas would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling. The modular nature of this guide allows for adaptation and expansion based on the initial findings, ensuring a thorough and efficient evaluation of this novel sulfonamide derivative.

References

  • New Benzenesulfonamide Scaffold-Based Cytotoxic Agents: Design, Synthesis, cell viability, apoptotic activity and radioactive tracing studies. ResearchGate. [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. [Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. MDPI. [Link]

  • Exploration of benzenesulfonamide-bearing Imidazole derivatives activity in triple-negative breast cancer and melanoma 2D and 3D cell cultures. KTU ePubl. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

  • Aromatic Sulfonamides Including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI. [Link]

  • Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. ResearchGate. [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. MDPI. [Link]

  • 3-Amino-N-isopropylbenzenesulfonamide. PubChem. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Inhibition studies on carbonic anhydrase isoforms I, II, IV and IX with N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold. PubMed. [Link]

  • Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. PMC. [Link]

  • Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties. PubMed. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Braz. J. of Sci. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI. [Link]

  • Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ResearchGate. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]

Sources

head-to-head comparison of different synthetic routes for benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzenesulfonamides remain a cornerstone scaffold in medicinal chemistry, underpinning classes of drugs ranging from COX-2 inhibitors (Celecoxib) to diuretics (Furosemide) and anti-migraine agents (Sumatriptan).

Historically, the synthesis of these moieties relied on "brute force" electrophilic aromatic substitution (EAS). While scalable, this approach lacks the regiochemical precision required for modern, complex pharmacophores. This guide objectively compares the classical Chlorosulfonation Route against two modern, precision-engineered alternatives: Palladium-Catalyzed Aminosulfonylation and Organometallic-DABSO Coupling .

Key Finding: While chlorosulfonation remains superior for cost-efficiency on simple substrates, the Pd-catalyzed route using SO₂ surrogates (DABSO) offers the highest functional group tolerance and regiocontrol for late-stage drug functionalization.

Route Analysis

Route A: The Classical Approach (Chlorosulfonation)

Mechanism: Electrophilic Aromatic Substitution (SEAr). Reagents: Chlorosulfonic acid (ClSO₃H) (excess).

This is the industrial standard for simple aromatics. The substrate reacts with excess chlorosulfonic acid to form the sulfonyl chloride, which is subsequently quenched with an amine.

  • Pros: Low raw material cost; no transition metals required; scalable to kilogram quantities.

  • Cons:

    • Regiochemistry: Strictly dictated by directing groups (ortho/para vs. meta). You cannot force a sulfonamide into a "mismatched" position.

    • Harsh Conditions: The use of strong acid decomposes acid-sensitive motifs (acetals, Boc-groups, silyl ethers).

    • Safety: Generates HCl gas; violent reaction with water.

Route B: The Precision Approach (Pd-Catalyzed Aminosulfonylation)

Mechanism: Palladium-catalyzed oxidative addition, SO₂ insertion, and reductive elimination. Reagents: Aryl Halide (Ar-I/Br), DABSO (SO₂ surrogate), Pd catalyst, Hydrazine/Amine.[1]

Pioneered by the Willis group, this route utilizes DABSO (DABCO[2]·(SO₂)₂) as a solid, easy-to-handle source of sulfur dioxide.[1] It allows the installation of a sulfonamide group exactly where a halogen is placed, regardless of electronic bias.

  • Pros:

    • Perfect Regiocontrol: The sulfonamide goes exactly where the Iodine/Bromine was.

    • Mild Conditions: Tolerates acid-sensitive groups (Boc, esters) and heterocycles (pyridines, indoles).

    • One-Pot: Avoids isolation of unstable sulfonyl chlorides.

  • Cons: High cost of Palladium catalysts and DABSO; requires inert atmosphere.

Route C: The Modular Approach (Grignard/Lithium + DABSO)

Mechanism: Nucleophilic attack of organometallic species on SO₂ (from DABSO) followed by oxidative amination. Reagents: Ar-MgX or Ar-Li, DABSO, followed by NCS/Bleach and Amine.

  • Pros: Excellent for converting existing aryl-halide libraries via metal-halogen exchange.

  • Cons: Incompatible with electrophiles (ketones, aldehydes, nitriles) that react with Grignards.

Head-to-Head Performance Data

The following data aggregates performance metrics across standard library syntheses (e.g., J. Am. Chem. Soc. 2013, Org.[3] Lett. 2011).[2]

FeatureRoute A: ChlorosulfonationRoute B: Pd-Catalyzed (DABSO)Route C: Grignard (DABSO)
Primary Substrate Electron-rich Arene (Ar-H)Aryl Halide (Ar-I, Ar-Br)Aryl Halide or Arene
Regioselectivity Poor (Director dependent)Excellent (Leaving group specific) Excellent (Metal specific)
Yield (Avg) 40–85% (Substrate dependent)75–95%60–85%
Acid Sensitivity Incompatible CompatibleCompatible
Base Sensitivity CompatibleCompatibleIncompatible
Atom Economy Moderate (Excess acid waste)Low (Ligand/DABCO waste)Moderate
Scalability High (kg to tons)Low/Medium (g to kg)Medium

Decision Logic & Mechanism Visualization

Decision Tree: Selecting the Correct Route

Use this logic flow to determine the optimal synthetic path for your specific substrate.

RouteSelection Start Start: Analyze Substrate IsHalide Is the starting material an Aryl Halide? Start->IsHalide AcidSensitive Contains Acid-Sensitive Groups? (Boc, Acetal, etc.) IsHalide->AcidSensitive No (Ar-H) Electrophile Contains Electrophiles? (Ketone, Nitrile, Ester) IsHalide->Electrophile Yes (Ar-X) RegioCritical Is Regiochemistry Critical (Non-standard position)? AcidSensitive->RegioCritical No RouteB Route B: Pd-Catalyzed (High Precision, Mild) AcidSensitive->RouteB Yes Electrophile->RouteB Yes (Pd tolerates esters/ketones) RouteC Route C: Grignard/Li (Modular, Nucleophilic) Electrophile->RouteC No (Grignard safe) RouteA Route A: Chlorosulfonation (Low Cost, Scalable) RegioCritical->RouteA No (Standard Ortho/Para) RegioCritical->RouteC Yes (Need specific site)

Caption: Decision matrix for selecting benzenesulfonamide synthetic routes based on substrate functionality and regiochemical requirements.

Mechanistic Pathway: Pd-Catalyzed Aminosulfonylation

Understanding the catalytic cycle is crucial for troubleshooting low yields in Route B.

PdMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + ArX ArX Ar-I SO2Insert SO2 Insertion [Ar-SO2-Pd(II)-I] OxAdd->SO2Insert + SO2 (from DABSO) DABSO DABSO (SO2 source) LigandEx Ligand Exchange [Ar-SO2-Pd-NHNR2] SO2Insert->LigandEx + Amine/Hydrazine Hydrazine H2N-NR2 RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Regeneration Product Product: Ar-SO2-NHNR2 RedElim->Product

Caption: Catalytic cycle for the Palladium-catalyzed aminosulfonylation of aryl iodides using DABSO.

Experimental Protocols

Protocol A: Pd-Catalyzed Aminosulfonylation (Recommended for Complex Scaffolds)

Based on Willis et al., JACS 2013.

Scope: Best for converting Aryl Iodides to Sulfonamides in the presence of sensitive functional groups.[2]

  • Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Charge Reagents: Add Aryl Iodide (1.0 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (5 mol%), and CataCXium A (7.5 mol%) or P(t-Bu)₃.

  • Solvent: Add Isopropyl Alcohol (IPA) [0.2 M concentration].

    • Note: IPA is critical; it acts as a reductant to activate the Pd(II) precatalyst to Pd(0).

  • Reaction: Heat to 75°C for 2 hours.

    • Self-Validation Check: The reaction mixture should turn from a suspension to a homogeneous dark solution, indicating successful SO₂ insertion.

  • Amination (One-Pot): Cool to room temperature. Add the Amine (2.0 equiv) followed by Sodium Hypochlorite (Bleach) solution (excess, approx 3-4 equiv) dropwise.

    • Critical Step: Monitor the exotherm. The solution will turn pale yellow/cloudy as the sulfonamide precipitates.

  • Workup: Quench with sat. Na₂S₂O₃ (to destroy excess bleach). Extract with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Classical Chlorosulfonation (Recommended for Scale/Simple Aromatics)

Standard Vogel/Industrial Protocol.

Scope: Best for simple, electron-rich arenes (e.g., Toluene, Anisole).

  • Setup: Use a 3-neck flask with a dropping funnel and a gas scrubber (NaOH trap) for HCl evolution.

  • Cooling: Charge Chlorosulfonic acid (5.0 equiv) and cool to 0°C.

  • Addition: Add the Arene (1.0 equiv) dropwise over 30 minutes.

    • Self-Validation Check: Evolution of HCl gas (bubbling) confirms initiation. Maintain temperature <5°C to prevent di-sulfonylation.

  • Heating: After addition, warm to RT (or 60°C for deactivated substrates) for 2 hours.

  • Quench (Hazardous): Pour the reaction mixture slowly onto crushed ice.

    • Safety: This is extremely exothermic. The sulfonyl chloride will precipitate as a solid or oil.

  • Amination: Filter the crude sulfonyl chloride and immediately dissolve in THF. Add Amine (2.5 equiv) at 0°C. Stir 1 hour.

References

  • Willis, M. C., et al. (2011). DABSO-Based Reagents for the Synthesis of Sulfonamides from Grignard Reagents. Organic Letters.

  • Willis, M. C., et al. (2013).[3] Palladium-Catalyzed Synthesis of Sulfonamides from Aryl Halides using DABSO. Journal of the American Chemical Society.[2]

  • Nguyen, T. V., et al. (2010). Practical Synthesis of Sulfonamides via Electrophilic Aromatic Substitution. Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides: Recent Developments.

Sources

Bridging the Digital and the Physical: A Guide to Validating Computational Models of Sulfonamides with Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, computational models are indispensable tools. They offer the tantalizing promise of rapidly screening vast chemical libraries, predicting biological activity, and optimizing lead compounds, all before a single physical experiment is conducted. However, the output of any computational model is, at its core, a prediction. For these predictions to hold scientific and commercial value, they must be rigorously validated against the gold standard of empirical evidence: experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to robustly validate computational models for a critical class of therapeutics: sulfonamides.

The "sulfa drugs," with their characteristic sulfonyl group, have a storied history as antimicrobial agents and have since found applications in treating a range of conditions, from diabetes to cancer.[1] Their continued relevance and the need to overcome challenges like antimicrobial resistance necessitate the development of novel sulfonamide derivatives.[2] Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are at the forefront of this endeavor.[3][4][5] This guide will not only detail the how but, more importantly, the why behind the critical steps of validating these in silico predictions with in vitro and other experimental realities.

The Imperative of Validation: Grounding Predictions in Reality

Computational models, for all their power, are built on assumptions and approximations of complex biological systems.[6] Factors like protein flexibility, solvent effects, and the precise physiological environment can all influence a drug's behavior in ways that a model may not fully capture.[7] Experimental validation, therefore, serves several critical functions:

  • Ensuring Accuracy and Reliability: It provides a direct check on the predictive power of the computational model.[8] A model that consistently fails to align with experimental results is of little practical use.

  • Refining and Improving Models: Discrepancies between predicted and experimental data can highlight weaknesses in a model's parameters or algorithms, providing valuable feedback for its refinement.[6]

  • Building Confidence in "Go/No-Go" Decisions: In a resource-intensive field like drug development, decisions to advance a compound to the next stage must be based on robust evidence. Validated computational data provides a much stronger foundation for these critical choices.

  • Uncovering Novel Biology: Sometimes, the discordance between a model and an experiment can lead to new discoveries about the biological system under investigation.

The following sections will delve into the practical aspects of this validation process, providing detailed protocols and comparative frameworks to guide your research.

A Symbiotic Workflow: Integrating Computational and Experimental Approaches

The validation of computational models is not a one-off event but rather an iterative process. The most effective research programs create a feedback loop where computational predictions guide experimental work, and the results of those experiments are used to refine the computational models.

cluster_computational Computational Modeling cluster_experimental Experimental Validation QSAR QSAR Modeling Synthesis Chemical Synthesis QSAR->Synthesis Guides Design of New Analogs Docking Molecular Docking Docking->Synthesis Predicts Binding Affinity & Pose MD Molecular Dynamics InVitro In Vitro Biological Assays (MIC, IC50) MD->InVitro Predicts Dynamic Behavior & Binding Stability PhysChem Physicochemical Characterization (Solubility, pKa) Synthesis->PhysChem Provides Compounds for Testing PhysChem->InVitro InVitro->QSAR Provides Activity Data for Model Refinement InVitro->MD Validates Stability Predictions Structural Structural Biology (X-ray, NMR) InVitro->Structural Structural->Docking Provides Target Structure for Docking Validation

Caption: A workflow illustrating the iterative relationship between computational modeling and experimental validation in sulfonamide drug discovery.

Core Experimental Validations for Sulfonamide Models

The validation of a computational model for sulfonamides typically involves a multi-pronged experimental approach, focusing on physicochemical properties, biological activity, and, where possible, structural interactions.

Physicochemical Properties: The Foundation of Drug Action

Before a drug can exert its biological effect, it must have appropriate physicochemical properties to allow it to reach its target. Properties like solubility and pKa are fundamental and are often predicted by computational models.

a) Aqueous Solubility:

  • Why it's important: Poor aqueous solubility can lead to low bioavailability and hinder the development of a viable drug candidate.

  • Experimental Protocol: Shake-Flask Method (Adapted from established protocols)

    • Preparation: Prepare a supersaturated solution of the sulfonamide compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration: Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

    • Quantification: Determine the concentration of the sulfonamide in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Comparison: Compare the experimentally determined solubility with the value predicted by the computational model.

b) Dissociation Constant (pKa):

  • Why it's important: The pKa of a sulfonamide influences its charge state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its target.[9] The sulfonamide moiety itself is weakly acidic.[10]

  • Experimental Protocol: Potentiometric Titration

    • Solution Preparation: Dissolve a precise amount of the sulfonamide in a suitable solvent (e.g., a co-solvent system like water-methanol if solubility is low).

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

    • Comparison: Compare the experimental pKa value with the computationally predicted value.[11][12][13]

Table 1: Comparison of Predicted vs. Experimental Physicochemical Properties for a Hypothetical Sulfonamide

PropertyComputational PredictionExperimental Result% Deviation
Aqueous Solubility (µg/mL)5548 ± 314.6%
pKa8.27.9 ± 0.13.8%
In Vitro Biological Activity: The Proof of Efficacy

The ultimate goal of many sulfonamide drug discovery programs is to develop compounds with potent biological activity. Therefore, validating the predictions of biological activity from models like QSAR and molecular docking is paramount.

a) Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

  • Why it's important: For antimicrobial sulfonamides, the MIC is the standard measure of potency. It represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.[14]

  • Experimental Protocol: Broth Microdilution Method (Following CLSI Guidelines)

    • Preparation of Inoculum: Prepare a standardized suspension of the target bacterium (e.g., E. coli, S. aureus) in a suitable growth medium.[15]

    • Serial Dilution: Prepare a series of two-fold dilutions of the sulfonamide compound in a 96-well microtiter plate.

    • Inoculation: Add the bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

    • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • Determination of MIC: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacterium.

    • Comparison: Compare the experimental MIC values with the predicted activity from a QSAR model or the predicted binding affinity from a molecular docking study.[14][15]

b) Enzyme Inhibition (IC50):

  • Why it's important: For sulfonamides that target specific enzymes (e.g., carbonic anhydrases, dihydropteroate synthase), the half-maximal inhibitory concentration (IC50) is a key measure of potency.[16]

  • Experimental Protocol: Generic Enzyme Inhibition Assay

    • Assay Setup: In a suitable buffer, combine the target enzyme, its substrate, and varying concentrations of the sulfonamide inhibitor.

    • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate) and incubate for a defined period at a constant temperature.

    • Detection of Product Formation: Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Data Analysis: Plot the enzyme activity versus the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

    • Comparison: Correlate the experimental IC50 values with the binding energies or scores predicted by molecular docking or molecular dynamics simulations.[7][16]

Table 2: Comparison of Predicted vs. Experimental Biological Activity for a Hypothetical Sulfonamide

AssayComputational Prediction (Binding Energy, kcal/mol)Experimental Result (MIC or IC50, µM)Correlation
E. coli MIC-8.516Strong
Carbonic Anhydrase II IC50-9.20.5Strong

Advanced Validation: Structural and Dynamic Insights

For a deeper level of validation, particularly for models that predict specific binding modes, structural and dynamic experimental data are invaluable.

cluster_model Computational Model cluster_exp Experimental Validation Model Predicted Binding Pose Key Interactions: - H-bond with Asn123 - Pi-stacking with Phe45 Experiment X-ray Crystal Structure Observed Interactions: - H-bond with Asn123 - Pi-stacking with Phe45 Model:f1->Experiment:f1 Validation

Caption: Validating the predicted binding pose from a molecular docking simulation with an experimental X-ray crystal structure.

a) X-ray Crystallography:

  • Why it's important: This technique provides a high-resolution, three-dimensional structure of the sulfonamide bound to its target protein. It is the ultimate validation for the binding pose predicted by molecular docking.[7]

  • Workflow Overview:

    • Co-crystallize the target protein with the sulfonamide inhibitor.

    • Collect X-ray diffraction data from the crystal.

    • Solve the crystal structure to reveal the precise orientation and interactions of the sulfonamide in the binding site.

    • Directly compare the experimental structure with the computationally predicted binding mode.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Why it's important: NMR can provide information about the binding of a ligand to a protein in solution, which is a more physiologically relevant environment than a crystal. It can identify the residues of the protein that are involved in the interaction with the sulfonamide.

  • Workflow Overview:

    • Acquire NMR spectra of the target protein in the absence and presence of the sulfonamide.

    • Analyze the chemical shift perturbations to identify the amino acid residues at the binding interface.

    • Compare these interacting residues with those predicted by the computational model.

Conclusion: A Commitment to Scientific Rigor

The integration of computational modeling and experimental validation is no longer a niche approach but a cornerstone of modern, efficient drug discovery.[3][17] For sulfonamides, a class of molecules with enduring therapeutic importance, this integrated paradigm is essential for developing next-generation drugs with improved efficacy and safety profiles. By embracing the principles and protocols outlined in this guide, researchers can ensure that their in silico endeavors are firmly grounded in experimental reality, ultimately accelerating the journey from a promising computational hit to a life-changing therapeutic.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Babalola, I. T., & Suleiman, G. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences, 19(1), 175–183. [Link]

  • Babalola, I. T., & Suleiman, G. (2023, November 4). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • (PDF) QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, July 29). Authorea. Retrieved February 20, 2026, from [Link]

  • Qasimi, M. I., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15086. [Link]

  • Akgul, O., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Advances, 11(23), 13977–13991. [Link]

  • Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. Retrieved February 20, 2026, from [Link]

  • Wang, Y., et al. (2024). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 25(1), bbad469. [Link]

  • Ghafourian, T., & Barzegar, L. (2009). A QSAR study on relationship between structure of sulfonamides and their carbonic anhydrase inhibitory activity using the eigenvalue (EVA) method. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1095–1103. [Link]

  • Patil, V. M., & Gupta, S. P. (2012). Quantitative structure-activity relationship studies on sulfonamide-based MMP inhibitors. Experientia Supplementum, 103, 177–208. [Link]

  • Sode, O., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11636–11649. [Link]

  • Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Kar, G., & Arisoy, M. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1435–1446. [Link]

  • Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Al-Masoudi, N. A. M., et al. (2025).
  • Yilmaz, B., Kose, D. A., & Asci, B. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Chilean Chemical Society, 55(2), 251–255. [Link]

  • Ali, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3740. [Link]

  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. (2023, September 1). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Salmon, S. E. (1986). In vitro predictive testing: the sulfonamide era.
  • Schmid, M., et al. (2012). Arylsulfonamides as inhibitors for carbonic anhydrase: prediction & validation. Chemical Science, 3(3), 690–700. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022, June 21). MDPI. Retrieved February 20, 2026, from [Link]

  • Bua, S., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 268–274. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Preprints.org. Retrieved February 20, 2026, from [Link]

  • (PDF) Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025, August 9). ResearchGate. Retrieved February 20, 2026, from [Link]

  • In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. (2024, June 11). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Quantitative structure–activity relationship. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • How to Lie With Computational Predictive Models in Drug Discovery. (2020, October 13). DrugDiscovery.NET. Retrieved February 20, 2026, from [Link]

  • Seydel, J. K. (1971). Prediction of the in vitro activity of sulfonamides synthesized from simple amines by use of electronic data obtained from the simple amines. Journal of Medicinal Chemistry, 14(8), 724–729. [Link]

  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. (2024, November 9). MDPI. Retrieved February 20, 2026, from [Link]

  • What are computational methods in drug discovery? (2025, May 21). Patsnap Synapse. Retrieved February 20, 2026, from [Link]

  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

  • (PDF) In silico modeling and experimental validation of 2-oxoimidazolidin-4-sulfonamides as low-toxicity fungicides against Phytophthora infestans. (2025, August 10). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (2019, April 15). Amazon S3. Retrieved February 20, 2026, from [Link]

  • Sode, O., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

Sources

comparative study of the antimicrobial activity of sulfonamide derivatives

[1][2][3][4][5][6]

Executive Summary

This guide provides a technical comparative analysis of sulfonamide derivatives, ranging from the foundational sulfanilamide to modern hybrid scaffolds. While the clinical utility of first-generation sulfonamides has waned due to widespread resistance, the pharmacophore remains a critical scaffold in medicinal chemistry. This study evaluates the structural determinants of antimicrobial potency, contrasts the efficacy of classic versus emerging derivatives, and provides a validated workflow for assessing their activity in vitro.

Mechanistic Foundation & Target Specificity

Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme exclusive to the bacterial folate biosynthesis pathway.[1][2][3][] This selectivity provides the therapeutic window, as mammalian cells lack DHPS and uptake preformed folate.

The Folate Biosynthesis Blockade

The sulfonamide moiety (

13

Figure 1: Mechanism of Action – The Folate Pathway Blockade

FolatePathwayPABAp-Aminobenzoic Acid (PABA)DHPSEnzyme: Dihydropteroate Synthase (DHPS)PABA->DHPSSubstrateDHPPDihydropterin PyrophosphateDHPP->DHPSSubstrateDHPDihydropteroic AcidDHPS->DHPCatalysisSulfonamideSulfonamide Inhibitor(Competitive Antagonist)Sulfonamide->DHPSBlocks Active SiteDHFDihydrofolic AcidDHP->DHFGlutamate additionTHFTetrahydrofolic Acid(DNA/RNA Precursor)DHF->THFDihydrofolate Reductase (DHFR)

Caption: Competitive inhibition of DHPS by sulfonamides prevents the formation of dihydropteroic acid, collapsing the folate cycle required for nucleotide synthesis.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial efficacy of sulfonamides is strictly governed by substitutions on the


The Core Pharmacophore Rules
  • 
    -Amino Group:  Must be free and unsubstituted for intrinsic activity. Substitutions here (e.g., prodrugs like Prontosil) must be cleaved in vivo to restore activity.
    
  • 
    -Sulfonamide Nitrogen:  The site for derivative synthesis. Substituting this hydrogen with a heterocyclic ring (e.g., isoxazole, pyrimidine) significantly alters:
    
    • pKa: Closer alignment to physiological pH (6.0–7.4) increases ionization, improving solubility and preventing crystalluria.

    • Potency: Heterocycles often enhance affinity for DHPS.

  • Benzene Ring: Substitution on the ring itself generally abolishes activity.

Comparative Classes
Derivative ClassRepresentative CompoundStructural Modification (

)
Primary Application
Short-Acting SulfadiazinePyrimidine ringCNS penetration; Toxoplasmosis
Intermediate SulfamethoxazoleMethylisoxazole ringUTI; Synergistic with Trimethoprim
Topical/Metal Silver SulfadiazineSilver ion complexationBurns; Membrane disruption + DHPS inhibition
Novel Hybrid Schiff Base DerivativesAzomethine linkage (

)
Enhanced lipophilicity; MRSA targeting

Comparative Efficacy Analysis

The following data synthesizes Minimum Inhibitory Concentration (MIC) ranges from recent comparative studies. Note that "Standard" strains refer to ATCC quality control strains (e.g., E. coli ATCC 25922), while "Resistant" refers to clinical isolates (e.g., MRSA).

Quantitative Performance (MIC in )
CompoundS. aureus (Sensitive)S. aureus (MRSA)E. coli (Sensitive)P. aeruginosa
Sulfanilamide 64 – 128> 512 (Resistant)128 – 256> 512
Sulfadiazine 4 – 32128 – >2568 – 64> 256
Sulfamethoxazole 8 – 3264 – >2564 – 64> 256
Silver Sulfadiazine 8 – 1616 – 644 – 1632 – 128
Novel Schiff Bases *2 – 816 – 648 – 3264 – 128

*Note: Novel Schiff Bases refer to emerging

Interpretation
  • Classic Sulfonamides (Sulfadiazine/Sulfamethoxazole): Show moderate potency against sensitive Gram-positives but struggle against MRSA and Pseudomonas due to plasmid-mediated resistance (overproduction of PABA).

  • Metal Complexes (Ag-Sulfadiazine): The silver ion adds a bactericidal mechanism (membrane destabilization), significantly lowering MICs against resistant strains and Pseudomonas.

  • Synergy: Sulfamethoxazole is rarely used alone; its MIC drops by 10-20 fold when combined with Trimethoprim (Cotrimoxazole).

Experimental Protocol: Validated Susceptibility Testing

To generate reproducible MIC data for sulfonamide derivatives, researchers must adhere to CLSI M07 (Clinical and Laboratory Standards Institute) guidelines. Sulfonamides are prone to "trailing endpoints" due to residual folate in media, requiring specific antagonists.

Critical Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

  • Supplement: Lysed Horse Blood (LHB) (2.5-5%) is often required for fastidious organisms.[5]

  • Antagonist Removal: Media must be Thymidine/Thymine-free . Excess thymidine allows bacteria to bypass the folate blockade, creating false resistance. Use commercially available "low-thymidine" CAMHB.

Workflow Diagram (CLSI Broth Microdilution)

MIC_ProtocolStartInoculum Prep(Direct Colony Suspension)StdStandardize to0.5 McFarlandStart->StdDiluteDilute 1:100 inCAMHB (Low Thymidine)Std->DiluteInoculateInoculate WellsFinal: 5x10^5 CFU/mLDilute->InoculateAdd BacteriaPlate96-Well Plate PrepSerial 2-fold DilutionsPlate->InoculateAdd CompoundIncubateIncubate35°C, 16-20 hrsInoculate->IncubateReadRead MIC(80% Inhibition)Incubate->Read

Caption: Standardized workflow for broth microdilution. Note: Sulfonamide endpoints are read at 80% inhibition, not 100%, due to slight trailing growth.

Protocol Steps
  • Compound Preparation: Dissolve sulfonamide derivative in DMSO (max 1% final conc.) or NaOH if acidic.

  • Serial Dilution: Prepare 2-fold dilutions in CAMHB across the plate (e.g., 512

    
     down to 0.5 
    
    
    ).
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Controls: Include a Growth Control (no drug) and Sterility Control (no bacteria).

  • Reading: Unlike bactericidal drugs, sulfonamides are bacteriostatic.[6][7][8] Read the MIC as the lowest concentration inhibiting

    
      of visible growth compared to the control.
    

Emerging Trends: Overcoming Resistance

Current drug development focuses on modifying the

  • Schiff Bases (

    
     double bond): 
    
    • Mechanism:[6][1][2][3][][8][9] Condensation of sulfanilamide with aromatic aldehydes.

    • Benefit: Increases lipophilicity, facilitating penetration through the complex cell wall of M. tuberculosis and MRSA.

  • Metal Complexation (Ag, Cu, Zn):

    • Mechanism:[6][1][2][3][][8][9] Chelation of the sulfonamide nitrogen with metal ions.

    • Benefit: The metal ion disrupts cell membranes and causes oxidative stress, providing a secondary kill mechanism that DHPS-mutant bacteria cannot evade.

  • Carbonic Anhydrase Inhibition:

    • Some sulfonamide derivatives are being repurposed to target bacterial Carbonic Anhydrase (CA), a different enzyme essential for bacterial growth in low

      
       environments, effectively "starving" the pathogen.
      

References

  • Lesch, J. E. (2007). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine.[1] Oxford University Press.

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160.

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.

  • Kratky, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Future Medicinal Chemistry.

  • Ozdemir, A., et al. (2023). Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. Journal of Molecular Structure.

  • BenchChem. (2025).[10] Protocol for Assessing the Antibacterial Activity of Sulfonamides.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.